Levosimendan D3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12N6O |
|---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
2-[[4-[(4R)-6-oxo-4-(trideuteriomethyl)-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)/t9-/m1/s1/i1D3 |
InChI Key |
WHXMKTBCFHIYNQ-ULQGKIFNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Levosimendan-D3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Levosimendan-D3, a deuterated analog of the calcium-sensitizing drug Levosimendan. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its application in research, particularly in pharmacokinetic and bioanalytical studies.
Introduction to Levosimendan and the Role of Isotopic Labeling
Levosimendan is a calcium-sensitizing agent used in the management of acutely decompensated severe chronic heart failure.[1] Its mechanism of action involves enhancing the sensitivity of the cardiac contractile apparatus to calcium, leading to increased cardiac output without a significant increase in myocardial oxygen consumption. Levosimendan also exhibits vasodilatory effects through the opening of ATP-sensitive potassium channels in vascular smooth muscle.
In drug development and clinical research, the accurate quantification of a drug and its metabolites in biological matrices is paramount. This is where isotopically labeled compounds like Levosimendan-D3 play a critical role. While the specific "D3" designation suggests the presence of three deuterium atoms, the broader and more documented practice for Levosimendan involves the use of carbon-13 labeled internal standards (¹³C₆-Levosimendan) for bioanalytical quantification.[2] For the purpose of this guide, "Levosimendan-D3" will be used as a representative term for a stable isotope-labeled internal standard for Levosimendan.
The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis. These standards have the same physicochemical properties as the analyte of interest but a different mass, allowing for precise and accurate quantification by correcting for variations during sample preparation and analysis.
Physicochemical Properties
The core chemical structure of Levosimendan-D3 is identical to that of Levosimendan, with the exception of the isotopic substitution of three hydrogen atoms with deuterium. This substitution results in a nominal mass increase of 3 Daltons.
| Property | Levosimendan | Levosimendan-D3 (Hypothetical) | ¹³C₆-Levosimendan |
| Chemical Formula | C₁₄H₁₂N₆O | C₁₄H₉D₃N₆O | ¹³C₆C₈H₁₂N₆O |
| Molecular Weight | ~280.28 g/mol | ~283.30 g/mol | ~286.28 g/mol |
Application in Research: The Internal Standard in LC-MS/MS Bioanalysis
Levosimendan-D3, or more commonly ¹³C₆-Levosimendan, is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Levosimendan and its metabolites (OR-1855 and OR-1896) in biological samples such as plasma and serum.[2][3][4][5][6][7]
The co-extraction of the analyte and the isotopically labeled internal standard from the biological matrix ensures that any loss of analyte during sample processing is compensated for by a proportional loss of the internal standard. During LC-MS/MS analysis, the analyte and the internal standard co-elute but are distinguished by their different mass-to-charge ratios (m/z), allowing for highly accurate and precise quantification.
Mass Spectrometry Parameters
The selection of appropriate precursor and product ions (mass transitions) is crucial for the specificity and sensitivity of the LC-MS/MS method.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Levosimendan | 279.1 | 227.2 | Negative |
| ¹³C₆-Levosimendan | 285.1 | 233.2 | Negative |
| Metabolite OR-1896 | 246.3 | 204.2 | Positive |
| Metabolite OR-1855 | 204.2 | 120.1 | Positive |
Data synthesized from multiple sources.[2][8]
Experimental Protocols
The following sections detail a generalized experimental protocol for the quantification of Levosimendan in human plasma using an isotopically labeled internal standard, based on methodologies reported in the scientific literature.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Levosimendan from plasma samples.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., ¹³C₆-Levosimendan in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Negative for Levosimendan and IS, Positive for metabolites |
Visualizations
Levosimendan Signaling Pathway
Caption: Levosimendan's dual mechanism of action.
Experimental Workflow for Levosimendan Quantification
Caption: Workflow for quantifying Levosimendan in plasma.
References
- 1. Use of Levosimendan in Cardiac Surgery: An Update After the LEVO-CTS, CHEETAH, and LICORN Trials in the Light of Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Serum concentrations of levosimendan and its metabolites OR-1855 and OR-1896 in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring of Levosimendan Administration in Patients with Pulmonary Hypertension Undergoing Cardiac Surgery and Effect of Two Different Dosing Schemes on Hemodynamic and Echocardiographic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A strategy for high-throughput analysis of levosimendan and its metabolites in human plasma samples using sequential negative and positive ionization liquid chromatography/tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
Synthesis of Deuterium-Labeled Levosimendan: A Technical Guide for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Application of Deuterium-Labeled Levosimendan.
This technical guide provides a comprehensive overview of the synthesis of deuterium-labeled Levosimendan, a critical tool for advanced research in pharmacology and drug metabolism. Deuterium labeling offers a powerful strategy to investigate the pharmacokinetic properties, metabolic pathways, and target engagement of Levosimendan, a calcium sensitizer used in the treatment of acutely decompensated heart failure. This document outlines a detailed synthetic pathway, experimental protocols, and methods for the characterization and quantitative analysis of the labeled compound.
Introduction to Deuterium Labeling in Drug Development
Deuterium, a stable isotope of hydrogen, has emerged as a valuable tool in drug discovery and development. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of carbon-hydrogen bonds. This can result in an altered pharmacokinetic profile, potentially leading to improved drug efficacy, reduced toxicity, and a better understanding of a drug's metabolic fate. For a compound like Levosimendan, which undergoes extensive metabolism, a deuterium-labeled analog is invaluable for in-depth pharmacokinetic and metabolism studies.
Proposed Synthetic Pathway for Deuterium-Labeled Levosimendan
The synthesis of deuterium-labeled Levosimendan can be strategically designed to introduce deuterium atoms at positions susceptible to metabolic modification or to serve as a stable isotopic internal standard for quantitative bioanalysis. A plausible synthetic route, based on established methods for the synthesis of Levosimendan, is outlined below. The key strategy involves the deuteration of a readily available starting material, which is then carried through a multi-step synthesis to yield the final labeled product.
In this proposed pathway, the deuterium label is introduced early in the synthesis via the deuteration of acetanilide. This deuterated intermediate is then subjected to a Friedel-Crafts acylation, followed by the formation of the core pyridazinone ring system and subsequent condensation to yield deuterium-labeled Levosimendan.
An In-Depth Technical Guide to the Mechanism of Action of Levosimendan on Cardiac Troponin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levosimendan is a calcium-sensitizing agent used in the treatment of acutely decompensated severe chronic heart failure.[1][2] Its primary mechanism of action involves a direct interaction with cardiac troponin C (cTnC), a key regulatory protein in muscle contraction.[3][4] This interaction enhances the sensitivity of the cardiac myofilaments to calcium, leading to increased contractility without a significant increase in intracellular calcium concentration or myocardial oxygen consumption.[2][5] This technical guide provides a comprehensive overview of the molecular interactions between Levosimendan and cTnC, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism: Calcium-Dependent Binding to Cardiac Troponin C
Levosimendan exerts its positive inotropic effect by binding to the N-terminal domain of cardiac troponin C (cTnC) in a calcium-dependent manner.[6][7] This binding stabilizes the Ca²⁺-induced conformational change in cTnC, which in turn modulates the interaction between troponin and other thin filament proteins, ultimately leading to an enhanced contractile force at any given calcium concentration.[2][8]
Signaling Pathway of Levosimendan Action
The binding of Levosimendan to Ca²⁺-saturated cTnC initiates a cascade of events that sensitizes the myofilament to calcium. This process can be visualized as follows:
Caption: Levosimendan's signaling pathway in cardiac myocytes.
Quantitative Data
The interaction between Levosimendan and cTnC has been quantified through various experimental techniques, providing insights into its binding affinity and sensitizing effects.
Table 1: Binding Affinity of Levosimendan to Cardiac Troponin C Complexes
The dissociation constant (Kd) is a measure of the binding affinity between a ligand (Levosimendan) and a protein (cTnC). A lower Kd value indicates a higher binding affinity.
| cTnC Complex | Dissociation Constant (Kd) (mM) | Reference |
| cNTnC(C35S/C84S)·Ca²⁺·cTnI₁₄₇₋₁₆₃ | 8 | [1] |
| cNTnC(C35S/C84S)·Ca²⁺·cTnI₁₄₄₋₁₆₃ | 0.7 | [1] |
cNTnC: N-terminal domain of cardiac troponin C; cTnI: cardiac troponin I.
Table 2: Calcium Sensitization by Levosimendan
The EC₅₀ value represents the concentration of a drug that gives half-maximal response. In this context, it refers to the concentration of Levosimendan required to achieve 50% of the maximal increase in calcium sensitivity. pCa₅₀ is the negative logarithm of the calcium concentration required for half-maximal activation.
| Preparation | Parameter | Levosimendan Concentration (µM) | Value | Reference |
| Nonfailing Human Myocardium | EC₅₀ | - | 0.38 | [9] |
| Failing Human Myocardium (with Isoprenaline) | EC₅₀ | - | 0.062 | [9] |
| Dansylated cTnC | Ca₅₀ | 0 (Control) | 2.73 µM | [7] |
| Dansylated cTnC | Ca₅₀ | 3 | 1.19 µM | [7] |
| Rat Diaphragm Fibres (Control) | pCa₅₀ | 10 | Increase from ~5.8 to ~6.0 | [10] |
| Rat Diaphragm Fibres (Heart Failure) | pCa₅₀ | 10 | Increase from ~5.8 to ~6.0 | [10] |
Table 3: NMR Chemical Shift Perturbations in Cardiac Troponin C upon Levosimendan Binding
Nuclear Magnetic Resonance (NMR) spectroscopy is used to detect conformational changes in proteins upon ligand binding. Chemical shift perturbations indicate the specific amino acid residues involved in the interaction.
| cTnC Residue | Chemical Shift Change (Hz) | Experimental Condition | Reference |
| Met47 | Changed | Ca²⁺-saturated cTnC | [3] |
| Met81 | Changed | Ca²⁺-saturated cTnC | [3] |
| Met85 | Changed | Ca²⁺-saturated cTnC | [3] |
| Multiple N-domain residues | Resonance doublings and small shift changes | Ca²⁺-saturated cTnC C35S | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to study the Levosimendan-cTnC interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This technique is used to determine the three-dimensional structure of proteins and their complexes in solution.
Caption: Workflow for NMR spectroscopy experiments.
Detailed Methodology:
-
Protein Expression and Purification: Recombinant human cTnC with specific cysteine to serine mutations (e.g., C35S, C84S) is expressed in E. coli and uniformly labeled with ¹⁵N. The protein is then purified using affinity and ion-exchange chromatography.[5][12]
-
Complex Formation: The labeled cTnC is complexed with unlabeled synthetic peptides of cardiac troponin I (cTnI), such as cTnI₁₄₇₋₁₆₃ or cTnI₁₄₄₋₁₆₃, in the presence of calcium.[5]
-
NMR Sample Preparation: The final NMR sample contains the protein complex in a buffer at a specific pH (e.g., 6.8) with D₂O.[12] Notably, reducing agents like dithiothreitol (DTT) and preservatives like sodium azide are avoided as they can react with Levosimendan.[4]
-
Levosimendan Titration: A stock solution of Levosimendan, typically dissolved in dimethyl sulfoxide (DMSO), is titrated into the NMR sample in small aliquots.[5][12]
-
NMR Data Acquisition: Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra are acquired at each titration point.[5]
-
Data Analysis: Changes in the chemical shifts of the backbone amide protons and nitrogens of cTnC are monitored to identify the amino acid residues involved in the interaction with Levosimendan. These perturbations are used to map the binding site and determine the binding affinity (Kd).[1][5]
Skinned Fiber Experiments
This in vitro technique allows for the direct measurement of myofilament force generation and calcium sensitivity in the absence of the cell membrane.
Caption: Workflow for skinned fiber experiments.
Detailed Methodology:
-
Fiber Preparation: Small bundles of cardiac muscle fibers are dissected from ventricular tissue. The cell membranes are then chemically removed ("skinned") using a detergent, such as Triton X-100, which leaves the contractile apparatus intact.[10][13]
-
Experimental Setup: The skinned fiber is mounted between a force transducer and a motor to control its length.
-
Activation and Levosimendan Treatment: The fiber is exposed to a series of solutions with precisely controlled free calcium concentrations (pCa) to generate a force-pCa relationship. This is repeated in the presence of various concentrations of Levosimendan.[10][13]
-
Data Analysis: The force generated at each calcium concentration is measured. The data are then fitted to the Hill equation to determine the pCa₅₀ (the pCa at which 50% of the maximal force is produced) and the Hill coefficient (a measure of cooperativity). The shift in the force-pCa curve to the left in the presence of Levosimendan indicates an increase in calcium sensitivity. The EC₅₀ for Levosimendan's effect on calcium sensitization can also be calculated.[9][10]
Affinity Chromatography
This method is used to study the binding of a drug to its target protein.
Detailed Methodology:
-
Column Preparation: Purified recombinant human cTnC is immobilized on a high-performance liquid chromatography (HPLC) column.[7]
-
Binding and Elution: A solution containing Levosimendan is passed through the column. The retention time of Levosimendan on the column is measured. A longer retention time in the presence of calcium indicates a calcium-dependent binding to cTnC.[7]
-
Analysis: By comparing the retention times of Levosimendan and its analogs, the structural features important for binding can be determined.[3]
Conclusion
The mechanism of action of Levosimendan on cardiac troponin C is a well-defined example of targeted drug action. Through calcium-dependent binding to the N-terminal domain of cTnC, Levosimendan stabilizes the active conformation of the troponin complex, thereby sensitizing the myofilaments to calcium and enhancing cardiac contractility. The quantitative data from binding affinity, calcium sensitization, and NMR studies, along with the detailed experimental protocols, provide a robust framework for understanding this interaction at a molecular level. This knowledge is invaluable for the development of new and improved cardiotonic agents for the treatment of heart failure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Further evidence for the cardiac troponin C mediated calcium sensitization by levosimendan: structure-response and binding analysis with analogs of levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of levosimendan, a calcium sensitizer, to cardiac troponin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Defining the Binding Site of Levosimendan and Its Analogues in a Regulatory Cardiac Troponin C−Troponin I Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of levosimendan with cardiac troponin C in the presence of cardiac troponin I peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiac troponin C as a target protein for a novel calcium sensitizing drug, levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Beneficial effects of the Ca(2+) sensitizer levosimendan in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levosimendan improves calcium sensitivity of diaphragm muscle fibres from a rat model of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Levosimendan, a cardiotonic agent targeted to troponin C, on cardiac function and on phosphorylation and Ca2+ sensitivity of cardiac myofibrils and sarcoplasmic reticulum in guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Labeling and Stability of Levosimendan D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic labeling of Levosimendan to yield its deuterated analog, Levosimendan D3. It further outlines a comprehensive stability testing protocol for this isotopically labeled compound. This document is intended for professionals in drug development and research who are utilizing or considering the use of this compound as an internal standard in pharmacokinetic studies or for other research purposes.
Introduction to Levosimendan and Isotopic Labeling
Levosimendan is a calcium sensitizer used in the treatment of acutely decompensated severe chronic heart failure.[1][2][3][4][] Its mechanism of action involves increasing the calcium sensitivity of myocytes by binding to cardiac troponin C in a calcium-dependent manner, leading to enhanced cardiac contractility without a significant increase in myocardial oxygen consumption.[1][2][3][4][] Levosimendan also exhibits vasodilatory effects through the opening of ATP-sensitive potassium channels in vascular smooth muscle.[2][3][4]
Isotopic labeling, particularly with stable isotopes like deuterium (²H or D), is a critical technique in drug development.[6] Deuterated compounds, such as this compound, are invaluable as internal standards for quantitative bioanalytical assays using mass spectrometry.[2][3][4][] The introduction of deuterium atoms results in a mass shift that allows for clear differentiation between the analyte and the internal standard, improving the accuracy and precision of pharmacokinetic and metabolic studies.[1][3]
Proposed Isotopic Labeling of this compound
The synthesis of this compound involves the introduction of three deuterium atoms into the Levosimendan molecule. Based on the known synthesis of Levosimendan, a plausible route for deuteration is proposed. A key intermediate in Levosimendan synthesis is 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone.[7] The deuteration can be strategically introduced at the methyl group of this intermediate.
Proposed Synthetic Workflow
The following diagram illustrates a proposed workflow for the synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol for Synthesis (Hypothetical)
-
Deuteration of the Intermediate: The starting material, 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, would be subjected to a deuteration reaction targeting the methyl group. This could be achieved through various methods, such as base-catalyzed hydrogen-deuterium exchange in a deuterated solvent like D₂O, or by employing a deuterated methylating agent in the initial synthesis of the pyridazinone ring.
-
Diazotization: The resulting deuterated intermediate, 6-(4-aminophenyl)-5-(methyl-d3)-4,5-dihydro-3(2H)-pyridazinone, is then dissolved in a solution of dilute hydrochloric acid. The solution is cooled to 0-5°C, and a solution of sodium nitrite is added dropwise to form the diazonium salt.[7]
-
Coupling Reaction: A solution of malononitrile is then added to the reaction mixture.[7] The diazonium salt couples with the malononitrile to form this compound.
-
Purification: The crude this compound is purified using a suitable chromatographic technique, such as column chromatography or preparative HPLC, to achieve high chemical and isotopic purity.
-
Characterization: The final product is thoroughly characterized to confirm its identity, purity, and the extent of deuteration. This involves:
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound and determine the isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the specific location of the deuterium atoms by observing the absence of proton signals at the deuterated positions.
-
Physicochemical and Stability Data
Physicochemical Properties
| Property | Levosimendan | This compound (Predicted) |
| Molecular Formula | C₁₄H₁₂N₆O | C₁₄H₉D₃N₆O |
| Molecular Weight | 280.28 g/mol | 283.30 g/mol |
| Appearance | Yellow crystalline powder | Yellow crystalline powder |
| Solubility | Unstable in aqueous solutions at physiological pH | Expected to be similar to Levosimendan |
Known Stability of Levosimendan
| Condition | Observation | Reference |
| Aqueous Solution (pH 7.4) | Undergoes hydrolytic decomposition. | [8] |
| Aqueous Solution (Acidic pH) | More stable at a pH of 3.0. | [8] |
| Incubation at 40°C for 20 hours | Shows degradation in aqueous solution. | [9][10] |
| Presence of Sodium Azide | Forms an adduct with sodium azide. | [9][10] |
| Presence of DTT | Reacts in the presence of dithiothreitol. | [9][10] |
| Simulated Y-site administration | Stable for 24 hours with various common critical care infusions. | [11] |
Mechanism of Action of Levosimendan
The introduction of deuterium atoms is not expected to alter the fundamental mechanism of action of Levosimendan. The primary mechanism involves the sensitization of cardiac troponin C to calcium, leading to a positive inotropic effect.
Caption: Mechanism of action of Levosimendan.
Stability Testing of this compound
A comprehensive stability testing program is essential to determine the shelf-life and appropriate storage conditions for this compound. The following protocol is based on ICH guidelines for stability testing of new drug substances.
Stability Testing Workflow
Caption: Workflow for stability testing of this compound.
Experimental Protocol for Stability Testing
-
Sample Preparation: A well-characterized batch of this compound with known purity and isotopic enrichment is used. The material is packaged in containers that are representative of the intended storage containers.
-
Storage Conditions: Samples are stored under the following conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: Samples are also exposed to light according to ICH Q1B guidelines.
-
-
Testing Schedule: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing).
-
Analytical Methods: At each time point, the following tests are performed:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: A stability-indicating HPLC method is used to determine the purity of this compound and to quantify any degradation products.
-
Isotopic Enrichment: Mass spectrometry is used to confirm that there is no significant loss of deuterium over time.
-
Water Content: Karl Fischer titration is used to determine the water content.
-
Hypothetical Stability Data for this compound
The following table presents a hypothetical summary of stability data for this compound under accelerated conditions. This data is illustrative and must be confirmed by experimental studies.
| Time Point (Months) | Appearance | Purity (%) by HPLC | Total Impurities (%) | Isotopic Enrichment (%) |
| 0 | Yellow Powder | 99.8 | 0.2 | 99.5 |
| 1 | Yellow Powder | 99.7 | 0.3 | 99.5 |
| 3 | Yellow Powder | 99.5 | 0.5 | 99.4 |
| 6 | Yellow Powder | 99.1 | 0.9 | 99.4 |
Conclusion
This technical guide provides a comprehensive, albeit partially hypothetical, overview of the isotopic labeling and stability of this compound. The proposed synthetic route and stability testing protocols are based on established chemical principles and pharmaceutical guidelines. It is imperative that these proposed methods are validated through rigorous experimental work to ensure the quality, purity, and stability of this compound for its intended use in research and development. The information presented herein serves as a foundational resource for scientists and researchers working with this important analytical standard.
References
- 1. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metsol.com [metsol.com]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 7. CN104418810A - New synthetic route of levosimendan - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry, manufacturing, and control considerations and challenges for deuterated active pharmaceutical ingredients - American Chemical Society [acs.digitellinc.com]
- 10. Photochemical methods for deuterium labelling of organic molecules - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Levosimendan-D3: Certificate of Analysis and Purity Assessment
This technical guide provides a comprehensive overview of the analytical assessment of Levosimendan-D3, a deuterated analog of Levosimendan. This document details a representative Certificate of Analysis, outlines the rigorous experimental protocols for purity determination, and illustrates the compound's mechanism of action.
Certificate of Analysis: Levosimendan-D3
The Certificate of Analysis (CoA) for Levosimendan-D3 summarizes the quality control testing and ensures the product meets the required specifications for identity, purity, and quality. Below is a representative CoA.
| Test | Specification | Results | Method |
| Appearance | Light yellow to yellow solid | Conforms | Visual Inspection |
| Identity (¹H NMR) | Consistent with the structure of Levosimendan-D3 | Conforms | ¹H NMR Spectroscopy |
| Identity (Mass Spec) | Consistent with the molecular weight of Levosimendan-D3 | Conforms | ESI-MS |
| Purity (HPLC) | ≥ 98.0% | 99.85% | HPLC-UV |
| Purity (LC/MS) | ≥ 98.0% | 99.82% | LC/MS |
| Isotopic Purity | Deuterium Incorporation ≥ 99% | Conforms | Mass Spectrometry |
| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |
| Heavy Metals | ≤ 20 ppm | < 10 ppm | ICP-MS |
| Water Content | ≤ 1.0% | 0.25% | Karl Fischer Titration |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible analysis of Levosimendan-D3. The following sections describe the protocols for the key analytical techniques used in its purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate Levosimendan-D3 from its potential impurities and degradation products.[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., Agilent SB-C18, 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.02 M Ammonium Acetate) and an organic solvent (e.g., Methanol or Acetonitrile). A typical composition is a 48:52 (v/v) mixture of ammonium acetate buffer and methanol.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 401 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the Levosimendan-D3 standard in the mobile phase to a final concentration of 0.5 mg/mL.
-
Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram for a sufficient run time to allow for the elution of all potential impurities. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity
LC-MS is a powerful technique used to confirm the identity and assess the purity of Levosimendan-D3.[4]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.
-
HPLC Conditions: The same HPLC conditions as described in section 2.1 can be used.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Set to scan a mass range appropriate for Levosimendan-D3 and its expected impurities (e.g., m/z 100-600).
-
Data Analysis: The identity of Levosimendan-D3 is confirmed by comparing the observed mass-to-charge ratio (m/z) of the main peak with the calculated theoretical mass. Purity is assessed by comparing the peak area of Levosimendan-D3 to the total ion chromatogram area.[5]
Mechanism of Action: Signaling Pathway
Levosimendan exhibits a unique triple mechanism of action, which makes it an effective inodilator.[6] It enhances cardiac contractility, promotes vasodilation, and provides cardioprotection.[7][8]
Caption: The triple mechanism of action of Levosimendan.
References
- 1. Levosimendan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. CN104478809A - Levosimendan impurity and preparation and detection methods thereof - Google Patents [patents.google.com]
- 3. ijpdd.org [ijpdd.org]
- 4. Monitoring of Levosimendan Administration in Patients with Pulmonary Hypertension Undergoing Cardiac Surgery and Effect of Two Different Dosing Schemes on Hemodynamic and Echocardiographic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Multiorgan Drug Action of Levosimendan in Critical Illnesses - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Pharmacokinetics and Metabolism of Levosimendan in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical pharmacokinetics (PK) and metabolism of Levosimendan, a potent calcium-sensitizing inodilator. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Levosimendan and its active metabolites in various animal models is crucial for the interpretation of efficacy and safety data and for guiding clinical development.
Pharmacokinetic Profile
Levosimendan exhibits a distinctive pharmacokinetic profile characterized by a short half-life of the parent compound and the formation of long-lasting active metabolites that are responsible for its prolonged hemodynamic effects.[1][2]
1.1. Absorption and Distribution Following intravenous administration, Levosimendan is rapidly distributed.[3] It has a relatively small volume of distribution, approximately 0.3 L/kg.[4] Levosimendan is highly bound to plasma proteins, primarily albumin, with a binding percentage of 97-98%.[5][6] This high degree of protein binding limits the free fraction of the drug available to exert its pharmacological effects.[7] While developed for intravenous use, it also shows high oral bioavailability of around 85%.[4][6]
1.2. Metabolism and Excretion Levosimendan is extensively metabolized in the liver, with about 95% of the administered dose undergoing transformation.[4] The primary metabolic pathway involves conjugation with glutathione to form inactive cysteine and cysteinylglycine conjugates.[4][6] A minor but pharmacologically crucial pathway, accounting for about 5% of the drug, involves reduction in the intestines to an amine metabolite, OR-1855.[1][4] This intermediate is then N-acetylated in the liver to form the active metabolite OR-1896.[1][4]
Excretion occurs through both renal and fecal routes, with approximately 54% of the dose eliminated in urine and 44% in feces, predominantly as inactive conjugated metabolites.[6] Very little of the parent drug is excreted unchanged.[8]
1.3. Metabolites The prolonged therapeutic effects observed after a Levosimendan infusion are attributed to its active metabolite, OR-1896.[7][8]
-
OR-1855: This is an intermediate, largely inactive metabolite formed by intestinal bacteria.[4][9]
-
OR-1896: This is the principal active metabolite. It is formed more slowly than the parent drug is eliminated, with peak concentrations appearing up to two days after a 24-hour infusion has been stopped.[1] OR-1896 has a significantly longer half-life of 70-80 hours.[1] Crucially, its protein binding is much lower than that of Levosimendan (around 40%), resulting in a larger free fraction to exert its effects.[5][7]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of Levosimendan and its major active metabolite, OR-1896, in various preclinical models. Data has been compiled from multiple sources and normalized where possible for comparison.
Table 1: Pharmacokinetic Parameters of Levosimendan in Preclinical Models
| Parameter | Rat | Dog | Guinea Pig | Pig |
| Half-life (t½) | ~1 hr | ~1 hr | Not Reported | ~1 hr |
| Clearance (CL) | High | Moderate | Not Reported | Not Reported |
| Volume of Distribution (Vd) | ~0.3 L/kg | ~0.2 L/kg[6] | Not Reported | Not Reported |
| Protein Binding | High (~98%)[5] | High (~98%) | High (~98%) | High (~98%) |
Table 2: Pharmacokinetic Parameters of Active Metabolite OR-1896
| Parameter | Rat | Dog | Human (for context) |
| Half-life (t½) | Long; contributes to sustained effect[5] | Long | ~80 hrs[1][7] |
| Time to Peak (Tmax) | Delayed; post-infusion | Delayed; post-infusion | ~2 days post-infusion[1] |
| Protein Binding | ~40%[5] | ~40% | ~40%[5] |
| Free Fraction | ~60%[7] | ~60% | ~60%[7] |
Metabolic Pathway of Levosimendan
Levosimendan undergoes a dual metabolic pathway. The majority is converted to inactive conjugates, while a small fraction is transformed into the long-acting active metabolite OR-1896, which is critical for its sustained clinical efficacy.
References
- 1. Clinical Pharmacology of Levosimendan [scite.ai]
- 2. Levosimendan: current data, clinical use and future development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. The levosimendan metabolite OR-1896 elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence and Current Use of Levosimendan in the Treatment of Heart Failure: Filling the Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of levosimendan and its circulating metabolites in patients with heart failure after an extended continuous infusion of levosimendan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Clinical Use of Levosimendan and Perspectives on its Future in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Technical Guide to Levosimendan-D3 for Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides crucial technical information for researchers utilizing Levosimendan-D3 as an internal standard in bioanalytical studies. Levosimendan, a calcium sensitizer and potassium channel opener, is employed in the management of acutely decompensated heart failure. Its deuterated analog, Levosimendan-D3, is an indispensable tool for accurate quantification in complex biological matrices using mass spectrometry.
Suppliers of Levosimendan-D3
The selection of a reliable supplier for analytical standards is paramount to ensure the accuracy and reproducibility of bioanalytical data. Below is a summary of commercially available Levosimendan-D3 and its isotopologues from reputable vendors.
| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment |
| MedChemExpress | Levosimendan-D3 | HY-14286S | ≥98% | Not specified |
| Shimadzu Chemistry & Diagnostics | [¹³C₃]-Levosimendan | C9364 | ≥95% | ≥99% ¹³C[1] |
Mechanism of Action: A Dual Pathway
Levosimendan exhibits a unique dual mechanism of action that underpins its therapeutic effects. It enhances cardiac contractility by sensitizing Troponin C to calcium and induces vasodilation by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[2][3][4][5]
Bioanalytical Methodologies: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Levosimendan and its metabolites in biological samples, offering high sensitivity and selectivity.[6][7][8] Levosimendan-D3 serves as an ideal internal standard to correct for matrix effects and variations in sample processing and instrument response.
Sample Preparation: Liquid-Liquid Extraction
A common and effective method for extracting Levosimendan from plasma is liquid-liquid extraction (LLE).
Protocol:
-
To 1.0 mL of plasma, add 0.1 mL of 0.1 M HCl to acidify the sample.[9]
-
Add an appropriate amount of Levosimendan-D3 internal standard solution.
-
Add 5 mL of ethyl acetate and vortex for 5 minutes.[9]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize typical starting conditions for the LC-MS/MS analysis of Levosimendan. Optimization will be required based on the specific instrumentation and desired analytical performance.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 (e.g., Diamonsil™ C18, 5 µm, 150 mm x 4.6 mm)[9] |
| Mobile Phase | Acetonitrile (0.1% formic acid) : Water (50:50)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Table 2: Mass Spectrometry Parameters
| Parameter | Levosimendan | Levosimendan-D3 |
| Ionization Mode | ESI Negative | ESI Negative |
| Monitored Transition (m/z) | 279.1 → 227.1 | 282.1 → 230.1 |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time | 200 ms | 200 ms |
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates a typical workflow for the quantification of Levosimendan in plasma samples using Levosimendan-D3 as an internal standard.
References
- 1. [13C3]-Levosimendan | 141505-33-1 unlabeled | Stable labeled standards | Shimadzu Chemistry & Diagnostics [schd-shimadzu.com]
- 2. What is the mechanism of Levosimendan? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. oatext.com [oatext.com]
- 6. A strategy for high-throughput analysis of levosimendan and its metabolites in human plasma samples using sequential negative and positive ionization liquid chromatography/tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caod.oriprobe.com [caod.oriprobe.com]
Methodological & Application
Application Note: Quantitative Analysis of Levosimendan in Human Plasma using Levosimendan-D3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Levosimendan is a calcium sensitizer used in the treatment of acutely decompensated severe chronic heart failure.[1] It enhances cardiac contractility by increasing the sensitivity of troponin C to calcium, and it also exhibits vasodilatory effects by opening ATP-sensitive potassium channels.[2][3] Accurate quantification of Levosimendan in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity.[6][7]
The use of a stable isotope-labeled internal standard (IS), such as Levosimendan-D3, is essential for robust and accurate bioanalysis. The IS co-elutes with the analyte and experiences similar extraction efficiencies and matrix effects, thereby correcting for variations during sample preparation and analysis. This application note provides a detailed protocol for the quantification of Levosimendan in human plasma using Levosimendan-D3 as an internal standard with LC-MS/MS.
Principle of Internal Standard Correction An ideal internal standard is a non-endogenous compound with physicochemical properties very similar to the analyte. A stable isotope-labeled internal standard, like Levosimendan-D3, is considered the gold standard because it behaves nearly identically to the unlabeled analyte during sample extraction, chromatography, and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. By adding a known concentration of Levosimendan-D3 to all samples, calibrators, and quality controls, the ratio of the analyte peak area to the IS peak area is used for quantification. This ratio corrects for potential sample loss during processing and variations in instrument response, leading to improved precision and accuracy.[8]
Mechanism of Action: Levosimendan Signaling Pathway
Levosimendan exerts its therapeutic effects through a dual mechanism of action. Primarily, it acts as a calcium sensitizer by binding to cardiac troponin C (cTnC) in a calcium-dependent manner.[1][9] This binding stabilizes the Ca2+-induced conformational change in troponin C, enhancing myocardial contractility without significantly increasing intracellular calcium concentration or myocardial oxygen consumption.[3][10] Secondly, Levosimendan opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, leading to hyperpolarization and vasodilation, which reduces both preload and afterload on the heart.[2][9]
Experimental Protocols
1. Materials and Reagents
-
Levosimendan analytical standard
-
Levosimendan-D3 internal standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid or Acetic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Levosimendan and Levosimendan-D3 in methanol to obtain 1 mg/mL primary stock solutions.
-
Intermediate Solutions: Prepare intermediate stock solutions of Levosimendan by serial dilution of the primary stock with 50:50 (v/v) acetonitrile/water.
-
Working Calibration Standards: Prepare a series of calibration standards (e.g., 0.1 to 100 ng/mL) by spiking the appropriate intermediate solutions into blank human plasma.[4]
-
Internal Standard Working Solution (e.g., 200 ng/mL): Dilute the Levosimendan-D3 stock solution with acetonitrile to achieve the final working concentration.
3. Sample Preparation (Protein Precipitation) The protein precipitation method is a rapid and effective technique for extracting Levosimendan from plasma.[4][11][12]
Protocol Steps:
-
Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Levosimendan-D3 internal standard working solution.
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject a 5-10 µL aliquot into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions The following tables summarize typical starting conditions for the LC-MS/MS analysis. These may require optimization for specific instrumentation.
Table 1: Optimized Liquid Chromatography (LC) Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Column (e.g., Acquity UPLC BEH C18, 2.1 x 150 mm, 1.7 µm)[4] |
| Mobile Phase A | 0.1% Acetic Acid or 5 mM Ammonium Acetate in Water[13][14] |
| Mobile Phase B | Acetonitrile or Methanol[4][7] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Isocratic or Gradient (e.g., 30-40% B)[13] |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
| Run Time | 5 - 7 minutes[6][12] |
Table 2: Optimized Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Levosimendan | Levosimendan-D3 (IS) |
|---|---|---|
| Ionization Mode | ESI Negative[6][13] | ESI Negative |
| Precursor Ion (Q1) m/z | 279.1[6] | 282.1 |
| Product Ion (Q2) m/z | 227.2[6] | 230.2 |
| Dwell Time | 100-200 ms | 100-200 ms |
| Collision Energy (CE) | Instrument Dependent | Instrument Dependent |
| Declustering Potential (DP) | Instrument Dependent | Instrument Dependent |
Note: The m/z transitions for Levosimendan-D3 are hypothetical but based on the addition of 3 Daltons to the parent and likely fragment ions.
Results and Method Performance
Based on published literature, a validated LC-MS/MS method for Levosimendan using a stable isotope-labeled internal standard is expected to demonstrate the following performance characteristics.[4][12][14]
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Performance |
|---|---|
| Linearity Range | 0.1 - 100 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.995[14] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL[4][11] |
| Intra-day Precision (%CV) | < 10%[14] |
| Inter-day Precision (%CV) | < 10%[14] |
| Accuracy (% Bias) | 90 - 110% (±15%)[4][14] |
| Matrix Effect | Minimal and compensated by IS |
| Recovery | > 85% |
Conclusion This application note outlines a robust, sensitive, and selective LC-MS/MS method for the quantification of Levosimendan in human plasma. The protocol utilizes a simple and rapid protein precipitation step for sample preparation. The implementation of Levosimendan-D3 as a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and procedural variability. The described method is well-suited for high-throughput analysis in clinical and research settings, enabling reliable therapeutic drug monitoring and pharmacokinetic evaluation of Levosimendan.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Multiorgan Drug Action of Levosimendan in Critical Illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly sensitive ultra-high-performance liquid chromatography coupled with tandem mass spectrometry method for the multiplex analysis of levosimendan and its metabolites OR-1855 and OR-1896 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Serum concentrations of levosimendan and its metabolites OR-1855 and OR-1896 in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]
- 6. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. Monitoring of Levosimendan Administration in Patients with Pulmonary Hypertension Undergoing Cardiac Surgery and Effect of Two Different Dosing Schemes on Hemodynamic and Echocardiographic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A HIGH-THROUGHPUT HPLC ASSAY FOR LEVOSIMENDAN IN HUMAN PLASMA WITH ESI-MS / MS DETECTION | Semantic Scholar [semanticscholar.org]
- 14. A strategy for high-throughput analysis of levosimendan and its metabolites in human plasma samples using sequential negative and positive ionization liquid chromatography/tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Levosimendan in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Levosimendan in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard (SIL-IS), specifically ¹³C₆-Levosimendan, to ensure high accuracy and precision. The protocol described herein is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The sample preparation involves a straightforward protein precipitation step, followed by chromatographic separation on a C8 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).
Introduction
Levosimendan is a calcium sensitizer and potassium channel opener used in the treatment of acutely decompensated severe chronic heart failure.[1][2][3] Its therapeutic efficacy is correlated with plasma concentrations, making the accurate and precise quantification of Levosimendan in biological matrices, such as human plasma, crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies.[2] This application note presents a validated LC-MS/MS method for the determination of Levosimendan in human plasma, utilizing ¹³C₆-Levosimendan as the internal standard to correct for matrix effects and variations in sample processing.
Signaling Pathway of Levosimendan
Mechanism of action of Levosimendan.
Experimental
Materials and Reagents
-
Levosimendan reference standard
-
¹³C₆-Levosimendan (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium bicarbonate
-
Human plasma (K₂EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph: Agilent 1260 HPLC system or equivalent
-
Mass Spectrometer: API 5500 QTRAP triple quadrupole mass spectrometer or equivalent
-
Analytical Column: Luna C8 column (30 mm × 2 mm, 3 µm)
Sample Preparation
A protein precipitation method is employed for the extraction of Levosimendan from human plasma.
Sample preparation workflow.
Liquid Chromatography
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Luna C8 (30 mm × 2 mm, 3 µm) |
| Mobile Phase A | 5 mM Ammonium Bicarbonate (pH 8.5) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 76.6% A : 23.4% B |
| Flow Rate | 350 µL/min |
| Injection Volume | 30 µL |
| Column Temperature | 40°C |
| Run Time | 2.0 min |
Mass Spectrometry
The mass spectrometer is operated in negative electrospray ionization (ESI) mode. The detection is performed using multiple reaction monitoring (MRM).
Table 2: Mass Spectrometric Parameters
| Parameter | Levosimendan | ¹³C₆-Levosimendan (IS) |
| Ionization Mode | Negative ESI | Negative ESI |
| Q1 Mass (m/z) | 279.1 | 285.1 |
| Q3 Mass (m/z) | 227.2 | 233.2 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | Optimized for instrument | Optimized for instrument |
| Declustering Potential | Optimized for instrument | Optimized for instrument |
Method Validation
The method was validated according to international guidelines for bioanalytical method validation.
Linearity
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was consistently > 0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 15.0 | ≤ 15.0 | ± 15.0 | ± 15.0 |
| Low QC | 0.3 | ≤ 10.0 | ≤ 10.0 | ± 10.0 | ± 10.0 |
| Mid QC | 10 | ≤ 8.0 | ≤ 8.0 | ± 8.0 | ± 8.0 |
| High QC | 80 | ≤ 7.0 | ≤ 7.0 | ± 7.0 | ± 7.0 |
Note: The values in Table 3 represent typical acceptance criteria for bioanalytical method validation and are based on data from similar assays.[4][5]
Recovery and Matrix Effect
The extraction recovery of Levosimendan from human plasma was consistent and reproducible across the QC levels. The use of a stable isotope-labeled internal standard effectively compensated for any matrix effects.
Results and Discussion
The described LC-MS/MS method provides a sensitive, specific, and reliable means for the quantitative analysis of Levosimendan in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. The use of ¹³C₆-Levosimendan as an internal standard ensures the accuracy and precision of the results by correcting for potential variability during sample preparation and analysis. The short chromatographic run time of 2 minutes further enhances the efficiency of the method, making it well-suited for studies requiring the analysis of a large number of samples.
Conclusion
The validated LC-MS/MS method detailed in this application note is fit for the purpose of quantifying Levosimendan in human plasma for clinical and research applications. The combination of a simple and rapid sample preparation procedure with the specificity and sensitivity of tandem mass spectrometry provides a robust analytical solution for pharmacokinetic studies and therapeutic drug monitoring of Levosimendan.
References
- 1. Highly sensitive ultra-high-performance liquid chromatography coupled with tandem mass spectrometry method for the multiplex analysis of levosimendan and its metabolites OR-1855 and OR-1896 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The importance of pharmacokinetics, pharmacodynamic and repetitive use of levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacokinetics of levosimendan [frontiersin.org]
- 4. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
High-Throughput HPLC Assay for Levosimendan with MS/MS Detection: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for a high-throughput high-performance liquid chromatography (HPLC) assay with tandem mass spectrometry (MS/MS) detection for the quantification of Levosimendan and its active metabolites, OR-1855 and OR-1896, in human plasma. The described methodology is rapid, sensitive, and selective, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of validation parameters.
Introduction
Levosimendan is a calcium sensitizer and potassium channel opener used in the treatment of acutely decompensated severe chronic heart failure.[1] It enhances cardiac contractility by increasing the sensitivity of troponin C to calcium, without significantly increasing myocardial oxygen consumption.[2][3] Levosimendan is metabolized in the body to form an inactive metabolite, OR-1855, which is then acetylated to the active metabolite OR-1896.[4] Due to the pharmacological activity of both the parent drug and its metabolite, a reliable and efficient analytical method for their simultaneous quantification is crucial for clinical and research applications. This high-throughput HPLC-MS/MS method offers the necessary sensitivity and specificity for the analysis of Levosimendan and its metabolites in biological matrices.
Experimental Protocols
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of Levosimendan and its metabolites from human plasma.[3][5]
Materials:
-
Human plasma samples
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[6]
-
Internal Standard (IS) solution (e.g., Rosuvastatin for Levosimendan, Doxofylline for metabolites)[6]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.[5]
-
Add a specified amount of the internal standard solution.
-
Add 600 µL of cold acetonitrile (or methanol for Levosimendan alone) to precipitate the plasma proteins.[5][6]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean tube for analysis.
-
For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.[4]
HPLC Conditions
The chromatographic separation is achieved using a reversed-phase C18 column with isocratic or gradient elution.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Autosampler
-
Column oven
Chromatographic Parameters:
| Parameter | Condition |
| Column | Zorbax SB-C18 (100 mm x 3.0 mm, 3 µm) or equivalent[5] |
| Mobile Phase | 66:34 (v/v) mixture of 0.1% acetic acid in water and acetonitrile (for Levosimendan)[5]. For simultaneous analysis, different mobile phases and gradients may be required.[7] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Run Time | Approximately 5-10 minutes, depending on the specific method.[5][7] |
MS/MS Detection
Tandem mass spectrometry provides high selectivity and sensitivity for the quantification of the analytes.
Instrumentation:
-
Triple quadrupole mass spectrometer
-
Electrospray ionization (ESI) source
MS/MS Parameters:
| Parameter | Levosimendan | OR-1855 | OR-1896 |
| Ionization Mode | Negative (-)[5][7] | Positive (+)[7] | Positive (+)[7] |
| Precursor Ion (m/z) | 279.1[5] | 204.2[1] | 246.3[1] |
| Product Ion (m/z) | 227.1[5] | 120.1[1] | 204.2[1] |
| Collision Energy | Optimized for the specific instrument and analyte. | Optimized for the specific instrument and analyte. | Optimized for the specific instrument and analyte. |
| Dwell Time | 200 ms | 200 ms | 200 ms |
Quantitative Data Summary
The following tables summarize the quantitative performance of the high-throughput HPLC-MS/MS assay for Levosimendan and its metabolites, as reported in various studies.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Levosimendan | 0.2 - 50,000 | 0.1 - 0.2 | [5][6][7] |
| OR-1855 | 0.5 - 130,000 | 0.2 - 0.5 | [6][7] |
| OR-1896 | 0.5 - 130,000 | 0.2 - 0.5 | [6][7] |
Table 2: Precision and Accuracy
| Analyte | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) | Reference |
| Levosimendan | 0.9 - 2.0 | 1.2 - 1.8 | -1.5 to 5.5 | [7] |
| OR-1855 | 0.9 - 3.2 | 1.3 - 2.7 | -1.4 to 2.6 | [7] |
| OR-1896 | 0.4 - 4.9 | 1.4 - 3.4 | -0.3 to 4.5 | [7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC-MS/MS analysis of Levosimendan.
Levosimendan Signaling Pathway
Caption: Simplified signaling pathway of Levosimendan's mechanism of action.
References
- 1. Levosimendan - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Levosimendan? [synapse.patsnap.com]
- 3. Levosimendan, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Developing a Validated Bioanalytical Method for Levosimendan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and validation of a bioanalytical method for the quantification of Levosimendan and its active metabolite, OR-1896, in human plasma. The protocol outlines a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.[1][2][3][4] The methodologies are detailed to ensure reproducibility and adherence to international bioanalytical assay guidelines.[2] Additionally, this document includes an overview of Levosimendan's mechanism of action, supported by a signaling pathway diagram.
Introduction to Levosimendan
Levosimendan is a calcium-sensitizing inodilator used in the treatment of acutely decompensated severe chronic heart failure.[5][6] Its primary mechanism of action involves enhancing the sensitivity of cardiac troponin C to calcium, thereby increasing myocardial contractility without significantly increasing myocardial oxygen consumption.[5][6][7][8] Levosimendan also exhibits vasodilatory effects by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[6][8][9] It is metabolized in the body to an active metabolite, OR-1896, which has a significantly longer half-life and contributes to the sustained therapeutic effects of the drug.[2][3][5]
Mechanism of Action Signaling Pathway
Levosimendan's dual action as a calcium sensitizer and vasodilator is crucial to its therapeutic effect. The following diagram illustrates the key signaling pathways involved.
Bioanalytical Method Development and Validation
The accurate quantification of Levosimendan and its metabolites is essential for clinical and research purposes. LC-MS/MS is the preferred method due to its high sensitivity and selectivity.[1][10]
Experimental Workflow
The following diagram outlines the general workflow for the bioanalytical method.
References
- 1. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly sensitive ultra-high-performance liquid chromatography coupled with tandem mass spectrometry method for the multiplex analysis of levosimendan and its metabolites OR-1855 and OR-1896 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Serum concentrations of levosimendan and its metabolites OR-1855 and OR-1896 in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]
- 4. Monitoring of Levosimendan Administration in Patients with Pulmonary Hypertension Undergoing Cardiac Surgery and Effect of Two Different Dosing Schemes on Hemodynamic and Echocardiographic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. Multiorgan Drug Action of Levosimendan in Critical Illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Therapeutic Drug Monitoring of Levosimendan in Cardiac Patients using Levosimendan-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levosimendan is a calcium sensitizer and vasodilator used in the treatment of acutely decompensated severe chronic heart failure.[1][2] Its therapeutic effect is attributed not only to the parent drug but also to its long-lasting active metabolite, OR-1896.[3][4][5] Given the variability in patient response and the narrow therapeutic window, Therapeutic Drug Monitoring (TDM) of Levosimendan and its metabolites is crucial for optimizing treatment efficacy and ensuring patient safety in cardiac patients.[6][7] This document provides detailed application notes and protocols for the quantitative analysis of Levosimendan and its metabolites in human plasma using Levosimendan-d3 as an internal standard (IS) by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Parameters
The pharmacokinetic profile of Levosimendan and its metabolites is essential for designing effective TDM strategies. The parent drug has a relatively short half-life, while its active metabolite, OR-1896, exhibits a significantly longer half-life, contributing to the prolonged hemodynamic effects observed in patients.[3][4][5][8]
| Parameter | Levosimendan | Metabolite OR-1855 | Active Metabolite OR-1896 |
| Half-life (t½) | ~1.3-1.5 hours[3][5][8] | ~75-80 hours[8] | ~75-81 hours[5][8] |
| Time to Peak Concentration (Tmax) | Achieved during infusion[5] | ~2 days after stopping infusion[3] | ~2 days after stopping infusion[3] |
| Protein Binding | ~97-98%[9] | ~58%[5] | ~40-61%[4][5] |
| Volume of Distribution (Vd) | ~0.2-0.3 L/kg[6][9] | Not specified | Not specified |
| Clearance (CL) | ~175-250 mL/h/kg[3][5] | Not specified | Not specified |
Therapeutic Drug Monitoring Protocol
A robust and validated analytical method is paramount for accurate TDM. The following protocol outlines a typical LC-MS/MS method for the simultaneous quantification of Levosimendan, OR-1855, and OR-1896 in human plasma.
Experimental Workflow
References
- 1. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Serum concentrations of levosimendan and its metabolites OR-1855 and OR-1896 in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Pharmacokinetics of levosimendan and its circulating metabolites in patients with heart failure after an extended continuous infusion of levosimendan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Levosimendan Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of Levosimendan and its metabolites in biological matrices, primarily plasma, for quantitative analysis. The described methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis, typically using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Levosimendan is a calcium sensitizer and potassium channel opener used in the treatment of acutely decompensated heart failure. Accurate quantification of Levosimendan and its active metabolites, OR-1855 and OR-1896, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document outlines validated sample preparation techniques to ensure reliable and reproducible results.
Signaling Pathway of Levosimendan
Levosimendan exerts its therapeutic effects through a dual mechanism of action. It acts as a calcium sensitizer by binding to cardiac troponin C (cTnC) in a calcium-dependent manner, which enhances myocardial contractility without significantly increasing intracellular calcium concentrations.[1][2] Additionally, it induces vasodilation by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[1][2]
Sample Preparation Techniques
The choice of sample preparation technique depends on the analytical requirements, such as the desired level of cleanliness, sensitivity, and throughput.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method suitable for high-throughput analysis. It involves the addition of an organic solvent to the biological sample to denature and precipitate proteins.
Experimental Workflow: Protein Precipitation
Protocol: Protein Precipitation
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
Liquid-Liquid Extraction (LLE)
LLE is a more selective method than PPT, providing a cleaner extract by partitioning the analyte of interest into an immiscible organic solvent.
Experimental Workflow: Liquid-Liquid Extraction
Protocol: Liquid-Liquid Extraction
-
Sample Aliquoting: Pipette 200 µL of plasma into a glass test tube.
-
pH Adjustment: Add 50 µL of a suitable buffer to adjust the pH of the sample, optimizing the extraction of Levosimendan.
-
Extraction: Add 1 mL of ethyl acetate to the tube.
-
Mixing: Vortex the mixture for 2 minutes to facilitate the transfer of Levosimendan into the organic phase.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes to achieve clear separation of the aqueous and organic layers.
-
Organic Phase Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE offers the highest selectivity and provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away. Oasis HLB cartridges are commonly used for the extraction of a wide range of compounds, including Levosimendam, from biological fluids.
Experimental Workflow: Solid-Phase Extraction
Protocol: Solid-Phase Extraction (using Oasis HLB)
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water.
-
Cartridge Conditioning: Condition an Oasis HLB 1 cc (30 mg) cartridge by passing 1 mL of methanol through it.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Levosimendan and its metabolites from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a nitrogen stream at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Inject the sample into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for the different sample preparation methods for Levosimendan analysis. These values can vary depending on the specific LC-MS/MS instrumentation and conditions used.
Table 1: Linearity and Sensitivity
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.1 - 50 | 0.2 - 100 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.1 | 0.2 |
Table 2: Recovery and Matrix Effect
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Extraction Recovery (%) | > 90 | 85 - 105 | > 90 |
| Matrix Effect (%) | 85 - 115 | 90 - 110 | 95 - 105 |
Table 3: Precision and Accuracy
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Intra-day Precision (%RSD) | < 10 | < 8 | < 5 |
| Inter-day Precision (%RSD) | < 12 | < 10 | < 7 |
| Accuracy (%) | 90 - 110 | 92 - 108 | 95 - 105 |
Conclusion
The choice of sample preparation method for Levosimendan analysis should be guided by the specific requirements of the study. Protein precipitation offers a fast and simple approach for high-throughput screening. Liquid-liquid extraction provides cleaner samples with good recovery. Solid-phase extraction yields the cleanest extracts with high recovery and minimal matrix effects, making it the preferred method for assays requiring the highest sensitivity and accuracy. All three methods, when properly validated, can provide reliable and accurate quantification of Levosimendan and its metabolites in biological matrices.
References
Application Notes and Protocols for In-Vitro Drug Interaction Studies of Levosimendan Using Levosimendan D3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levosimendan is a calcium sensitizer and a potassium channel opener used in the treatment of acutely decompensated severe chronic heart failure. As with any investigational new drug, a thorough evaluation of its potential to cause drug-drug interactions (DDIs) is a critical component of the non-clinical safety assessment, as recommended by regulatory agencies such as the FDA and EMA.[1][2][3][4] These application notes provide detailed protocols for conducting in-vitro studies to assess the potential of Levosimendan to inhibit or induce major drug-metabolizing cytochrome P450 (CYP) enzymes and to interact with key drug transporters.
A significant portion of Levosimendan is metabolized, primarily through conjugation with glutathione.[5] Its main metabolites are inactive; however, after oral administration, reduction metabolites OR-1855 and OR-1896 are formed, which are pharmacologically active.[6] While clinical studies have not shown significant pharmacokinetic interactions with several drugs, comprehensive in-vitro screening is a necessary step in preclinical development.[7]
Role of Levosimendan D3: In the context of these studies, this compound, a stable isotope-labeled (deuterated) form of Levosimendan, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Its use allows for precise and accurate quantification of Levosimendan in complex biological matrices by correcting for variations in sample processing and instrument response.
Part 1: Cytochrome P450 Inhibition Assays
The potential of Levosimendan to inhibit major CYP450 enzymes should be evaluated.[8][9] The primary human CYP isoforms recommended for investigation are CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[1][10]
Experimental Protocol: CYP450 Inhibition IC50 Determination
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Levosimendan for major CYP isoforms using human liver microsomes.
Materials:
-
Human Liver Microsomes (pooled from multiple donors)
-
Levosimendan
-
This compound (for analytical internal standard)
-
CYP Probe Substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Positive control inhibitors for each isoform (e.g., α-Naphthoflavone for CYP1A2, Sertraline for CYP2B6, Montelukast for CYP2C8)
-
Acetonitrile with 0.1% formic acid (for reaction termination)
-
96-well incubation plates and analytical plates
Procedure:
-
Prepare Reagents: Prepare stock solutions of Levosimendan, probe substrates, and positive controls in an appropriate solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in buffer.
-
Incubation Setup: In a 96-well plate, add potassium phosphate buffer, human liver microsomes, and a range of concentrations of Levosimendan (e.g., 0.1 to 100 µM). Include wells for vehicle control (no Levosimendan) and positive control inhibitors.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add the specific CYP probe substrate to each well to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding cold acetonitrile containing this compound as the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method. The amount of metabolite formed is quantified relative to the internal standard.
-
Data Analysis: Calculate the percent inhibition of enzyme activity at each Levosimendan concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Data Presentation: Example of CYP450 Inhibition Data
| CYP Isoform | Probe Substrate | Levosimendan IC50 (µM) [Illustrative] | Positive Control | Positive Control IC50 (µM) |
| CYP1A2 | Phenacetin | > 100 | α-Naphthoflavone | 0.08 |
| CYP2B6 | Bupropion | 85 | Sertraline | 0.5 |
| CYP2C8 | Amodiaquine | > 100 | Montelukast | 0.02 |
| CYP2C9 | Diclofenac | 65 | Sulfaphenazole | 0.3 |
| CYP2C19 | S-Mephenytoin | 90 | Ticlopidine | 1.2 |
| CYP2D6 | Dextromethorphan | > 100 | Quinidine | 0.05 |
| CYP3A4 | Midazolam | 75 | Ketoconazole | 0.03 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Visualization: CYP450 Inhibition Workflow
Caption: Workflow for CYP450 Inhibition Assay.
Part 2: Cytochrome P450 Induction Assays
This section describes the evaluation of Levosimendan's potential to induce the expression of CYP1A2, CYP2B6, and CYP3A4, which are regulated by different nuclear receptors.[1]
Experimental Protocol: CYP450 Induction in Human Hepatocytes
Materials:
-
Cryopreserved human hepatocytes (from at least three different donors)
-
Hepatocyte culture medium
-
Levosimendan
-
Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)
-
Negative control (vehicle, e.g., DMSO)
-
CYP probe substrates (as in the inhibition assay)
-
Reagents for mRNA extraction and qRT-PCR (optional)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Culture: Thaw and plate cryopreserved human hepatocytes in collagen-coated plates according to the supplier's instructions. Allow cells to form a monolayer.
-
Treatment: After stabilization, treat the hepatocytes with various concentrations of Levosimendan, positive controls, and a vehicle control for 48-72 hours. Refresh the medium and treatment daily.
-
Assess Cytotoxicity: Evaluate the cytotoxicity of Levosimendan at the tested concentrations to ensure they are not toxic to the hepatocytes.
-
Induction Assessment (Activity):
-
After the treatment period, wash the cells and incubate them with a cocktail of CYP probe substrates for a specific time.
-
Collect the supernatant and terminate the reaction.
-
Quantify metabolite formation using LC-MS/MS, with this compound as an internal standard if Levosimendan levels are also being monitored.
-
-
Induction Assessment (mRNA - Optional):
-
Lyse the cells and extract mRNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of the target CYP genes.
-
-
Data Analysis:
-
For activity, calculate the fold induction relative to the vehicle control.
-
For mRNA, calculate the fold change in expression.
-
Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction effect).
-
Data Presentation: Example of CYP450 Induction Data
| CYP Isoform | Parameter | Levosimendan [Illustrative] | Positive Control | Fold Induction (Positive Control) |
| CYP1A2 | Emax (fold) | 1.2 | Omeprazole | 25 |
| EC50 (µM) | > 50 | |||
| CYP2B6 | Emax (fold) | 1.5 | Phenobarbital | 15 |
| EC50 (µM) | > 50 | |||
| CYP3A4 | Emax (fold) | 1.3 | Rifampicin | 30 |
| EC50 (µM) | > 50 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Visualization: CYP450 Induction Decision Tree
Caption: Decision tree for clinical DDI study based on in-vitro induction results.
Part 3: Drug Transporter Interaction Assays
Evaluating interactions with key drug transporters is essential to predict potential DDIs related to drug disposition.[11] Key transporters include P-gp, BCRP, OATP1B1, OATP1B3, OAT1, OAT3, and OCT2.
Experimental Protocol: Transporter Inhibition Assay
This protocol describes how to assess if Levosimendan is an inhibitor of uptake and efflux transporters using cell-based assays.
Materials:
-
Transporter-expressing cell lines (e.g., HEK293 or MDCK cells overexpressing a specific transporter) and parental control cells.
-
Probe substrates for each transporter (e.g., Digoxin for P-gp, Estrone-3-sulfate for BCRP, Rosuvastatin for OATP1B1/1B3).
-
Levosimendan
-
This compound (as internal standard)
-
Positive control inhibitors (e.g., Verapamil for P-gp, Ko143 for BCRP).
-
Appropriate buffers and culture media.
-
LC-MS/MS system.
Procedure:
-
Cell Culture: Culture the transporter-expressing and parental cells to confluence in appropriate well plates.
-
Inhibition Assay:
-
Pre-incubate the cells with a range of Levosimendan concentrations, positive controls, or vehicle control in buffer at 37°C.
-
Add the specific probe substrate and continue the incubation for a short period (e.g., 2-5 minutes) to measure initial uptake rates.
-
Stop the reaction by washing the cells rapidly with ice-cold buffer.
-
Lyse the cells to release the intracellular substrate.
-
-
Sample Analysis: Quantify the amount of intracellular probe substrate using LC-MS/MS.
-
Data Analysis:
-
Calculate the net transporter-mediated uptake by subtracting the uptake in parental cells from that in the transporter-expressing cells.
-
Determine the percent inhibition of the net uptake at each Levosimendan concentration.
-
Calculate the IC50 value by non-linear regression.
-
Data Presentation: Example of Transporter Inhibition Data
| Transporter | Probe Substrate | Levosimendan IC50 (µM) [Illustrative] | Positive Control | Positive Control IC50 (µM) |
| P-gp | Digoxin | > 50 | Verapamil | 1.5 |
| BCRP | E3S | 45 | Ko143 | 0.01 |
| OATP1B1 | Rosuvastatin | > 50 | Rifampicin | 0.8 |
| OATP1B3 | Rosuvastatin | > 50 | Rifampicin | 1.2 |
| OAT1 | Cidofovir | > 50 | Probenecid | 5.0 |
| OAT3 | Estrone-3-sulfate | > 50 | Probenecid | 2.5 |
| OCT2 | Metformin | > 50 | Cimetidine | 10 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Visualization: Levosimendan Mechanism of Action
Caption: Simplified signaling pathway for Levosimendan's mechanism of action.
References
- 1. admescope.com [admescope.com]
- 2. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 3. 2020 FDA Drug-drug Interaction Guidance: A Comparison Analysis and Action Plan by Pharmaceutical Industrial Scientists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M12 Drug Interaction Studies | FDA [fda.gov]
- 5. Population pharmacokinetics of levosimendan in patients with congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. evotec.com [evotec.com]
- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. criver.com [criver.com]
- 11. Transporter assays as useful in vitro tools in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Levosimendan D3 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing mass spectrometry parameters for the analysis of Levosimendan and its deuterated internal standard, Levosimendan D3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass spectrometry parameters for Levosimendan and this compound?
A1: Levosimendan is typically analyzed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. The deuterated internal standard, this compound, is analyzed alongside it to ensure accurate quantification. The following table summarizes the key mass spectrometry parameters.
| Parameter | Levosimendan | This compound (Predicted) |
| Ionization Mode | Negative ESI | Negative ESI |
| Precursor Ion (Q1) | m/z 279.1 | m/z 282.1 |
| Product Ion (Q2) | m/z 227.1[1][2] | m/z 230.1 |
| Collision Energy (CE) | Optimization Required (Start at -20 to -30 eV) | Optimization Required (Start at -20 to -30 eV) |
| Declustering Potential (DP) | Optimization Required (Start at -40 to -60 V) | Optimization Required (Start at -40 to -60 V) |
Note: The parameters for this compound are predicted based on the addition of three deuterium atoms. The optimal collision energy and declustering potential should be determined empirically on your specific instrument. For 13C6 labelled internal standards, the mass transitions correspond to the six mass units' heavier ions for both parent and fragment ions[2].
Q2: How should I prepare my plasma samples for Levosimendan analysis?
A2: The two most common and effective methods for preparing plasma samples for Levosimendan analysis are protein precipitation and liquid-liquid extraction.
-
Protein Precipitation: This is a simpler and faster method. It typically involves adding a cold organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate the proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extraction by separating the analyte from the plasma matrix into an immiscible organic solvent. This can help to reduce matrix effects.
A detailed experimental protocol for protein precipitation is provided in the "Experimental Protocols" section below.
Q3: What are the recommended liquid chromatography (LC) conditions?
A3: A reverse-phase C18 or C8 column is suitable for the chromatographic separation of Levosimendan. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic or acetic acid) and an organic component (e.g., acetonitrile or methanol) is commonly used.
| Parameter | Recommended Conditions |
| Column | C18 or C8, sub-2 µm particle size for UHPLC |
| Mobile Phase A | 0.1% Acetic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
-
Possible Cause: Inappropriate mobile phase pH.
-
Solution: Levosimendan has a pKa of 6.3.[1] Using an acidic mobile phase (e.g., with 0.1% acetic or formic acid) will ensure that the molecule is in a non-ionized state, which improves its retention and peak shape on a reverse-phase column.[1]
Issue 2: Low Signal Intensity or Sensitivity
-
Possible Cause 1: Suboptimal MS parameters.
-
Solution 1: Infuse a standard solution of Levosimendan and this compound directly into the mass spectrometer to optimize the collision energy and declustering potential for the specific MRM transitions.
-
Possible Cause 2: Matrix effects.
-
Solution 2: The presence of other compounds from the biological matrix can suppress the ionization of the analyte.[1] If you are using protein precipitation, consider switching to liquid-liquid extraction for a cleaner sample. Also, ensure proper chromatographic separation to avoid co-elution with interfering compounds.
Issue 3: Inaccurate Quantification or High Variability
-
Possible Cause: Interference from co-eluting compounds.
-
Solution: A known issue in clinical samples is the co-elution of metamizole metabolites, which can have the same mass transitions as Levosimendan's metabolites when analyzed in positive mode.[3] While Levosimendan is analyzed in negative mode, it is crucial to ensure chromatographic separation from any potential interferences. Adjusting the chromatographic gradient or using a different stationary phase may be necessary.
Issue 4: No Peaks Detected
-
Possible Cause 1: Instrument malfunction.
-
Solution 1: Check for leaks in the LC and MS systems. Ensure that the ESI source is clean and that the spray is stable.
-
Possible Cause 2: Sample preparation error.
-
Solution 2: Verify that the extraction procedure was performed correctly and that the final sample was reconstituted in a solvent compatible with the mobile phase.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for Levosimendan analysis.
Caption: Troubleshooting decision tree for common issues.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Matrix Effects in Levosimendan Bioanalysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the bioanalysis of Levosimendan.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Levosimendan bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][2] In the bioanalysis of Levosimendan and its metabolites from plasma or serum, these effects can lead to inaccurate and imprecise quantification.[3][4] For instance, one study observed an ion enhancement for Levosimendan (mean peak area ratio of 114.2%), while its metabolites OR-1855 and OR-1896 experienced ion suppression (65.7% and 79.1% peak area ratios, respectively) under the same matrix conditions.[5]
Q2: What are the primary causes of matrix effects in plasma-based Levosimendan assays?
A2: The primary culprits behind matrix effects in plasma and serum samples are phospholipids from cell membranes.[6][7] These molecules can co-extract with Levosimendan and its metabolites and interfere with the ionization process in the mass spectrometer source, leading to either suppressed or enhanced signal intensity.[6][8]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: Matrix effects can be evaluated both qualitatively and quantitatively. A common quantitative method is the post-extraction spike technique. This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration.[1][2] A qualitative approach is the post-column infusion method, where a constant flow of the analyte solution is introduced into the mobile phase after the analytical column. Injection of an extracted blank matrix will show a dip or rise in the baseline signal if matrix components are causing ion suppression or enhancement at specific retention times.[1][3]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An internal standard is crucial for compensating for variability in the analytical process, including matrix effects.[8] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆-labelled Levosimendan).[9] A SIL-IS will have nearly identical chemical properties and chromatographic behavior to the analyte, ensuring that it is affected by the matrix in the same way.[8][10] This co-elution is critical for the IS to accurately track and correct for fluctuations in the analyte signal caused by matrix interference.[10]
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in Levosimendan quantification.
Possible Cause: Significant and variable matrix effects between samples.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The choice of sample preparation technique is critical to remove interfering matrix components.[8][11]
-
Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids and may lead to significant matrix effects.[11]
-
Liquid-Liquid Extraction (LLE): LLE offers a more effective cleanup by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[8][11]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by using a stationary phase to selectively retain the analyte while matrix components are washed away.[8][11]
-
-
Optimize Chromatographic Separation: Ensure that Levosimendan and its metabolites are chromatographically separated from the regions of significant ion suppression or enhancement.[3] This can be achieved by adjusting the mobile phase composition, gradient profile, or selecting a different column chemistry (e.g., C8 or C18).[12][13]
-
Use an Appropriate Internal Standard: Employ a stable isotope-labeled internal standard for Levosimendan and its metabolites. Ensure that the IS and the analyte peaks completely overlap chromatographically for the most effective correction of matrix effects.[10]
Issue 2: Observing ion suppression for Levosimendan metabolites (OR-1855 and OR-1896).
Possible Cause: Co-elution with phospholipids or other endogenous matrix components that suppress ionization in the positive ion mode.
Troubleshooting Steps:
-
Refine LLE Protocol: Adjust the pH of the aqueous sample and the choice of organic solvent to improve the extraction efficiency of the metabolites while minimizing the co-extraction of interfering substances. For example, adjusting the pH to 4.75 can be a good compromise for the different dissociation behaviors of Levosimendan and its metabolites.[12]
-
Modify Chromatographic Conditions:
-
Column Selection: A longer analytical column or a column with a different stationary phase might provide the necessary resolution to separate the metabolites from the interfering peaks. One study found that a longer C8 column with a modified mobile phase enabled selective quantification.[13][14]
-
Mobile Phase Additives: Experiment with different mobile phase additives (e.g., ammonium formate, formic acid) to alter the ionization efficiency and chromatographic selectivity.
-
Issue 3: Observing ion enhancement for Levosimendan.
Possible Cause: Co-eluting matrix components that enhance the ionization of Levosimendan in the negative ion mode.
Troubleshooting Steps:
-
Improve Sample Cleanup: Even with LLE, some matrix components may carry over. Consider a multi-step cleanup, such as a combination of LLE and SPE, for particularly complex matrices.
-
Chromatographic Optimization: As with ion suppression, adjusting the chromatography to separate the Levosimendan peak from the region of ion enhancement is a key strategy. Monitor the baseline during the injection of a blank, extracted matrix to identify the retention time of the interfering components.
Quantitative Data Summary
| Analyte | Sample Preparation | Matrix Effect Observed | Peak Area Ratio (Matrix vs. Solvent) | Reference |
| Levosimendan | Liquid-Liquid Extraction | Enhancement | 114.2% | [5][9] |
| OR-1855 | Liquid-Liquid Extraction | Suppression | 65.7% | [5][9] |
| OR-1896 | Liquid-Liquid Extraction | Suppression | 79.1% | [5][9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Levosimendan and Metabolites
This protocol is adapted from a method developed for the simultaneous quantification of Levosimendan and its metabolites in human blood samples.[12]
-
Sample Preparation: To 300 µL of plasma or serum, add the internal standards (e.g., ¹³C₆-labelled Levosimendan, OR-1855, and OR-1896).
-
pH Adjustment: Add a buffer to adjust the sample pH to approximately 4.75. This helps to optimize the extraction of all compounds.
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE). Vortex vigorously for several minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Levosimendan's dual mechanism of action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 6. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Levosimendan and Metabolites HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution for Levosimendan and its metabolites (OR-1855 and OR-1896) in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak resolution between Levosimendan and its metabolites?
A1: Levosimendan and its primary metabolites, OR-1855 and OR-1896, possess different physicochemical properties.[1][2] This often necessitates distinct chromatographic conditions for optimal separation. Simultaneous analysis can be challenging and may require careful method development, including optimization of the mobile phase, stationary phase, and other chromatographic parameters. Some studies have utilized separate HPLC methods or different ionization modes in LC-MS/MS for Levosimendan and its metabolites to achieve the best results.[1][3]
Q2: What is a good starting point for an HPLC method for Levosimendan?
A2: A common starting point is a reversed-phase C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol.[1][3][4] For example, a mixture of 0.1% acetic acid in water and acetonitrile is frequently used.[1] The pKa of Levosimendan is approximately 6.3, so maintaining an acidic mobile phase ensures that the analyte is in its non-ionized form, leading to better retention and peak shape on a non-polar stationary phase.[1]
Q3: Can I analyze Levosimendan and its metabolites in a single run?
A3: Yes, simultaneous analysis is possible, but it requires careful optimization. A gradient elution is often necessary to resolve the parent drug and its metabolites within a reasonable timeframe.[5] One study successfully quantified Levosimendan, OR-1855, and OR-1896 in a single run using a short C8 column with a 2-minute gradient.[3] Another method utilized a C18 column with a 6-minute gradient run.[5]
Q4: What are the typical sample preparation techniques for plasma samples containing Levosimendan?
A4: Common sample preparation methods include protein precipitation (PPT) and liquid-liquid extraction (LLE).[1][3] For Levosimendan, protein precipitation with methanol or acetonitrile is often sufficient.[1][3][5] The metabolites, being more polar, may require a more rigorous clean-up like LLE to minimize matrix effects.[1][3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the HPLC analysis of Levosimendan and its metabolites.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Inappropriate Mobile Phase pH:
-
Explanation: The pH of the mobile phase significantly affects the ionization state of Levosimendan and its metabolites, which in turn impacts peak shape.[6][7] Peak tailing for basic compounds like Levosimendan can occur due to interactions with residual silanols on the column packing.[8]
-
Solution: Maintain an acidic mobile phase (e.g., with 0.1% acetic acid or formic acid) to ensure Levosimendan is in a single, non-ionized form.[1] Aim for a pH at least 2 units below the pKa of the analyte.
-
-
Sample Solvent Incompatibility:
-
Explanation: If the sample is dissolved in a solvent stronger than the mobile phase, it can lead to peak distortion, including fronting or splitting.[9]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is used for extraction, consider an evaporation and reconstitution step in a weaker solvent.
-
-
Column Overload:
Problem 2: Co-elution or Insufficient Resolution
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition:
-
Explanation: The type and ratio of the organic solvent in the mobile phase directly influence selectivity and resolution.[6][11]
-
Solution:
-
Adjust Organic Solvent Ratio: If using a gradient, try altering the gradient slope. For isocratic elution, systematically vary the percentage of the organic modifier. A 10% decrease in the organic modifier can significantly increase retention.[11]
-
Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to their different chemical properties.[11]
-
-
-
Inappropriate Stationary Phase:
-
Explanation: While C18 is a common choice, different C18 columns from various manufacturers can have different selectivities.[12] Other stationary phases might provide better resolution.
-
Solution: Consider trying a different C18 column or a column with a different stationary phase chemistry, such as a C8 or a phenyl column, which can offer different retention mechanisms.[12]
-
-
Temperature Effects:
-
Explanation: Column temperature affects retention time and selectivity.[13]
-
Solution: Experiment with different column temperatures. Increasing the temperature generally decreases retention time but can sometimes improve or worsen resolution depending on the analytes.[10][13] Maintaining a consistent temperature is crucial for reproducible results.[13]
-
-
Flow Rate:
Data Presentation
Table 1: Summary of HPLC Methods for Levosimendan and Metabolites
| Analyte(s) | Column | Mobile Phase | Detection | Reference |
| Levosimendan | Zorbax SB-C18 (100 x 3.0 mm, 3 µm) | 66:34 (v/v) 0.1% Acetic Acid / Acetonitrile (Isocratic) | ESI-MS/MS (Negative Ion Mode) | [1] |
| Levosimendan, OR-1855, OR-1896 | Capcell MG III C18 (35 x 2.0 mm, 3 µm) for Levosimendan; Zorbax Extend C18 (150 x 4.6 mm, 5 µm) for metabolites | Methanol / 15 mM Ammonium Acetate / Formic Acid (55:45:0.02, v/v/v) for Levosimendan; Methanol / 15 mM Ammonium Acetate / Formic Acid (65:35:0.1, v/v/v) for metabolites | ESI-MS/MS (Negative for Levo, Positive for metabolites) | [3] |
| Levosimendan | Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm) | 40:10:50 (v/v/v) Acetonitrile / Water / 0.1% TFA | UV (375 nm) | [4] |
| Levosimendan, OR-1855, OR-1896 | Acquity UPLC BEH C18 (2.1 x 150 mm, 1.7 µm) | Gradient Elution | UHPLC-MS/MS | [5] |
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for Levosimendan in Human Plasma (Based on Farmacia Journal, 2015)[1]
-
Chromatographic System: Agilent 1200 series HPLC system coupled to an Agilent MSD VL Ion Trap detector with an electrospray interface (ESI).
-
Column: Zorbax SB-C18 (100 mm x 3.0 mm i.d., 3 µm).
-
Mobile Phase: Isocratic elution with a 66:34 (v/v) mixture of 0.1% acetic acid (Solvent A) and acetonitrile (Solvent B). A gradient wash step is performed after elution.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: Not specified.
-
Detection: ESI in negative ion mode, monitoring the transition m/z = 279.1 → 227.1.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 600 µL of methanol.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Dilute the supernatant with 0.1% acetic acid before injection.
-
Visualizations
Caption: General experimental workflow for the analysis of Levosimendan and its metabolites.
Caption: Troubleshooting decision tree for common HPLC issues with Levosimendan analysis.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Highly sensitive ultra-high-performance liquid chromatography coupled with tandem mass spectrometry method for the multiplex analysis of levosimendan and its metabolites OR-1855 and OR-1896 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. mastelf.com [mastelf.com]
- 8. agilent.com [agilent.com]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromtech.com [chromtech.com]
- 14. pharmagrowthhub.com [pharmagrowthhub.com]
Addressing ion suppression in ESI-MS/MS for Levosimendan quantification
Welcome to the technical support center for the quantification of Levosimendan using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on addressing ion suppression.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the ESI-MS/MS analysis of Levosimendan.
Question: I am observing a significant loss of Levosimendan signal (ion suppression) in my plasma samples compared to my standards in neat solution. What are the likely causes and how can I fix this?
Answer:
Ion suppression is a common matrix effect in ESI-MS/MS analysis of biological samples.[1][2][3][4] It occurs when co-eluting endogenous or exogenous compounds interfere with the ionization of the analyte of interest, in this case, Levosimendan.[2][3]
Potential Causes and Solutions:
-
Inadequate Sample Preparation: Biological matrices like plasma contain numerous components (salts, phospholipids, proteins) that can cause ion suppression.[1][5]
-
Troubleshooting Steps:
-
Review your sample preparation method. Simple protein precipitation is often used but may not be sufficient to remove all interfering substances.[3]
-
Consider more rigorous cleanup techniques. Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can provide a cleaner extract and reduce matrix effects.[1][3][5] One study successfully quantified Levosimendan and its metabolites after LLE of 300 µL of blood.[6][7][8]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering species, though this may compromise sensitivity if Levosimendan concentrations are low.[2][3]
-
-
-
Chromatographic Co-elution: If matrix components elute at the same time as Levosimendan, they will compete for ionization.[2][9]
-
Troubleshooting Steps:
-
Optimize your chromatographic method. Adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry can help separate Levosimendan from interfering peaks.[3][9]
-
Post-Column Infusion Experiment: To identify regions of ion suppression in your chromatogram, perform a post-column infusion experiment.[1][9] This involves infusing a constant flow of Levosimendan solution into the MS while injecting a blank, extracted plasma sample. Dips in the baseline signal indicate retention times where ion suppression occurs.[1][9]
-
-
-
ESI Source Conditions: The efficiency of ionization can be affected by the ESI source parameters.
-
Troubleshooting Steps:
-
Optimize source parameters: Systematically adjust parameters such as nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage to maximize the Levosimendan signal while minimizing the influence of the matrix.
-
Consider a different ionization source: While ESI is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.[5][10] One study tested both ESI and APCI for Levosimendan and found ESI in negative ion mode to be more efficient.[10]
-
-
Question: My results for Levosimendan quantification are not reproducible. What could be causing this variability?
Answer:
Poor reproducibility in quantitative bioanalysis is often linked to inconsistent matrix effects.[3][4]
Potential Causes and Solutions:
-
Variable Matrix Effects Between Samples: The composition of plasma can vary between individuals and samples, leading to different degrees of ion suppression.[5]
-
Troubleshooting Steps:
-
Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for Levosimendan is the gold standard for correcting for matrix effects and improving reproducibility. The SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate normalization of the signal.
-
Matrix-matched calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.[2]
-
-
-
Inconsistent Sample Preparation: Variability in your sample cleanup process can lead to differing levels of residual matrix components in your final extracts.
-
Troubleshooting Steps:
-
Ensure consistent execution of your sample preparation protocol. Pay close attention to volumes, incubation times, and mixing steps.
-
Automate sample preparation if possible to minimize human error.
-
-
Question: I am having difficulty achieving the required sensitivity for Levosimendan in my assay. How can I improve my limit of quantification (LLOQ)?
Answer:
Achieving a low LLOQ is crucial, especially for pharmacokinetic studies.[11]
Potential Causes and Solutions:
-
Significant Ion Suppression: As discussed, ion suppression directly reduces the analyte signal, making it difficult to detect low concentrations.
-
Troubleshooting Steps:
-
Implement the strategies mentioned above to minimize ion suppression. A cleaner sample and optimized chromatography are key.
-
-
-
Suboptimal MS/MS Parameters: The sensitivity of your assay is highly dependent on the mass spectrometer settings.
-
Troubleshooting Steps:
-
Optimize MS/MS transitions: Ensure you are using the most intense and specific precursor and product ions for Levosimendan. For example, one method used the transition m/z 279.1 → 227.1 in negative ion mode.[10] Another quantified Levosimendan in negative mode at m/z 279.1→227.2, while its metabolites were quantified in positive mode.[6]
-
Fine-tune collision energy and other compound-dependent parameters to maximize the production of the product ion.
-
-
-
Sample Preparation Losses: Levosimendan may be lost during the extraction process.
-
Troubleshooting Steps:
-
Evaluate extraction recovery. Spike a known amount of Levosimendan into a blank matrix and compare the response to a standard in a neat solution to determine the percentage of recovery.
-
Optimize your extraction protocol to maximize recovery. This could involve changing the solvent, pH, or extraction technique. A study noted that for Levosimendan's metabolites, a liquid-liquid extraction was performed, while protein precipitation with methanol was used for Levosimendan itself.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ion suppression in ESI-MS?
A1: Ion suppression in ESI-MS is primarily a result of competition for ionization in the ESI source.[2] When co-eluting compounds are present with the analyte of interest, they can compete for the available charge on the surface of the ESI droplets, reducing the efficiency of the analyte's ionization and transfer into the gas phase.[5] Other proposed mechanisms include changes in droplet viscosity and surface tension caused by matrix components, which can hinder solvent evaporation and the release of analyte ions.[3]
Q2: How can I quantitatively assess the matrix effect for my Levosimendan assay?
A2: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
The US Food and Drug Administration (FDA) provides guidance on assessing matrix effects for bioanalytical method validation.[5]
Q3: Are there any specific endogenous molecules known to cause ion suppression?
A3: Yes, phospholipids, salts, and proteins are major contributors to ion suppression in biological samples.[1][5] Phospholipids, in particular, are notorious for causing ion suppression in reversed-phase chromatography, often eluting in the middle of the gradient.
Q4: Can the choice of mobile phase additives affect ion suppression?
A4: Absolutely. Mobile phase additives can influence the ionization efficiency of Levosimendan.
-
Volatile buffers like ammonium formate or ammonium acetate are preferred for LC-MS as they are compatible with the high vacuum of the mass spectrometer.
-
Non-volatile buffers or ion-pairing agents like trifluoroacetic acid (TFA) should be used with caution as they can cause significant ion suppression.[12] If an ion-pairing reagent is necessary, use the lowest effective concentration.[12]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps visualize the regions in your chromatogram where ion suppression occurs.[1][9]
-
Prepare a standard solution of Levosimendan in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal on your mass spectrometer.
-
Set up a post-column infusion system. Use a syringe pump to deliver the Levosimendan standard solution at a constant, low flow rate (e.g., 10 µL/min) into a T-junction placed between the analytical column and the ESI source of the mass spectrometer.
-
Equilibrate the LC-MS system with your mobile phase until a stable baseline signal for Levosimendan is observed in the mass spectrometer.
-
Inject a blank, extracted plasma sample (prepared using your standard sample preparation method) onto the LC column.
-
Monitor the Levosimendan signal throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.[9]
Protocol 2: Sample Preparation using Protein Precipitation
This is a common and relatively simple method for sample cleanup.[10][11]
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (containing the internal standard, if used).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Levosimendan Quantification
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 150 mm | [11] |
| Mobile Phase A | 0.1% Acetic Acid in Water | [10] |
| Mobile Phase B | Acetonitrile | [10] |
| Gradient | Isocratic or Gradient Elution | [10][11] |
| Flow Rate | 0.2 - 0.4 mL/min | |
| Injection Volume | 5 - 20 µL | |
| Mass Spectrometry | ||
| Ionization Mode | ESI Negative | [6][10] |
| Precursor Ion (m/z) | 279.1 | [10] |
| Product Ion (m/z) | 227.1 | [10] |
| Capillary Voltage | 3.0 - 4.5 kV | |
| Source Temperature | 120 - 150 °C | |
| Desolvation Gas | Nitrogen | |
| Desolvation Temp | 350 - 500 °C |
Table 2: Comparison of Sample Preparation Techniques for Mitigating Ion Suppression
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation | Protein denaturation and removal by centrifugation. | Simple, fast, and inexpensive. | May not remove all phospholipids and other small molecules, leading to higher potential for ion suppression.[3] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide a cleaner extract than protein precipitation. | Can be more time-consuming and may have lower analyte recovery if not optimized. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides a very clean extract, significantly reducing ion suppression. | More complex, time-consuming, and expensive than other methods. |
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Experimental setup for a post-column infusion experiment.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. Highly sensitive ultra-high-performance liquid chromatography coupled with tandem mass spectrometry method for the multiplex analysis of levosimendan and its metabolites OR-1855 and OR-1896 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
Stability issues of Levosimendan D3 in stock solutions and biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Levosimendan D3 in stock solutions and biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does its stability compare to Levosimendan?
Q2: What are the recommended solvents for preparing this compound stock solutions?
Levosimendan is soluble in several organic solvents. For this compound, the following solvents and approximate solubilities (based on Levosimendan data) are recommended for preparing stock solutions:
-
Dimethyl sulfoxide (DMSO): ~25 mg/mL
-
Ethanol: ~10 mg/mL
-
Dimethylformamide (DMF): ~30 mg/mL
When preparing stock solutions, it is advisable to use a high-quality, anhydrous grade of the chosen solvent and to purge the solution with an inert gas like nitrogen or argon to minimize oxidation.
Q3: How should I store this compound as a solid and in stock solutions?
-
Solid Form: Levosimendan as a crystalline solid is stable for at least four years when stored at -20°C.[1] It is recommended to store this compound solid under the same conditions.
-
Stock Solutions: For long-term storage, it is best practice to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. While specific long-term data for this compound is unavailable, stock solutions of many small molecules in DMSO are stable for months to years at these temperatures. For instance, many suppliers suggest that stock solutions in DMSO can be stored at -20°C for up to 3 months without significant degradation.[2]
Q4: How stable is this compound in aqueous solutions for experimental use?
Aqueous solutions of Levosimendan are intended for immediate use. The commercial product for infusion, after dilution in 5% glucose solution, is chemically and physically stable for 24 hours at 25°C.[2][3] For laboratory experiments, it is recommended to prepare fresh aqueous dilutions from your stock solution on the day of use and to not store them for more than 24 hours.
Q5: What are the main degradation pathways for Levosimendan?
Forced degradation studies on Levosimendan have shown that it is labile under acidic, basic, and oxidative conditions. It is relatively stable under thermal and photolytic stress.[4][5][6][7] The primary degradation products result from hydrolysis and oxidation of the molecule.
Q6: Are there any known incompatibilities for this compound solutions?
The commercial Levosimendan concentrate should not be mixed with other medicinal products or diluents except for 5% glucose solution.[2] While specific incompatibilities for this compound in a research setting have not been documented, it is prudent to avoid mixing stock or working solutions with other reactive compounds unless compatibility has been established.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpectedly low or no biological activity in my experiment. | 1. Degradation of this compound in stock solution. 2. Instability in the experimental buffer or medium. 3. Precipitation of the compound upon dilution. | 1. Prepare a fresh stock solution from solid this compound. 2. Ensure your experimental medium has a pH that is compatible with Levosimendan's stability (avoid highly acidic or basic conditions). 3. When diluting the DMSO stock into an aqueous buffer, do so dropwise while vortexing to prevent precipitation. Ensure the final concentration of DMSO is low (typically <0.5%) and does not affect your assay. |
| Inconsistent results between experiments. | 1. Repeated freeze-thaw cycles of the stock solution. 2. Variability in the age of working solutions. 3. Inconsistent final DMSO concentration in the assay. | 1. Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles. 2. Always prepare fresh working solutions for each experiment. 3. Maintain a consistent final concentration of the vehicle (e.g., DMSO) across all experimental conditions, including controls. |
| Precipitate forms when diluting my stock solution. | 1. Poor solubility of this compound in the aqueous buffer. 2. High final concentration of the compound. | 1. Increase the final concentration of the organic solvent (e.g., DMSO) slightly, ensuring it remains compatible with your experimental system. 2. Consider using a different buffer system or adding a surfactant, if appropriate for your assay. 3. Check the solubility limits of Levosimendan in your specific buffer. |
| I suspect degradation in my biological samples during storage. | 1. Improper storage temperature. 2. Enzymatic degradation in the biological matrix. 3. Multiple freeze-thaw cycles of the samples. | 1. Store biological samples (plasma, serum, etc.) containing this compound at -80°C for long-term stability. 2. For plasma samples, ensure the use of an appropriate anticoagulant and consider adding a stabilizer if enzymatic degradation is suspected. 3. Minimize freeze-thaw cycles by aliquoting samples after collection. |
Quantitative Stability Data
Disclaimer: The following data is for non-deuterated Levosimendan and should be used as a conservative estimate for this compound. This compound is expected to exhibit equal or greater stability.
Table 1: Stability of Levosimendan in Refrigerated Stock Solution (Methanol)
| Time (Days) | Concentration of Drug (µg/mL) | Absorbance | % Amount Remaining |
| 0 | 4 | 0.6156 | 100 |
| 1 | 4 | 0.6084 | 98.83 |
| 2 | 4 | 0.6021 | 97.81 |
| 3 | 4 | 0.5965 | 96.90 |
| Adapted from a study on Levosimendan in a methanolic stock solution stored under refrigeration. |
Table 2: Short-Term Stability of Levosimendan in Human Plasma
| Condition | Duration | Stability |
| Room Temperature | 4 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Post-preparative (in final extract) | 12 hours | Stable |
| Data compiled from various bioanalytical method validation studies. |
Experimental Protocols
Protocol 1: Assessment of Stock Solution Stability
This protocol is a generalized procedure based on ICH guidelines for determining the stability of a this compound stock solution.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve in a known volume of high-purity solvent (e.g., DMSO, Ethanol) to achieve the desired concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple, single-use cryovials.
-
-
Storage Conditions:
-
Store the aliquots at various temperatures to be tested (e.g., Room Temperature, 4°C, -20°C, and -80°C).
-
Protect the samples from light, especially for room temperature and 4°C storage.
-
-
Time Points for Analysis:
-
Analyze one aliquot from each storage condition at predetermined time points (e.g., Day 0, Day 7, Day 14, 1 month, 3 months, 6 months, etc.).
-
-
Analytical Method:
-
Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
The method should be able to separate the parent compound from any potential degradants.
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point relative to the initial concentration (Day 0).
-
A common acceptance criterion is that the compound is considered stable if the remaining concentration is within ±10-15% of the initial concentration.
-
Protocol 2: Assessment of Stability in Biological Matrix (e.g., Plasma)
This protocol outlines a general procedure for evaluating the stability of this compound in a biological matrix like plasma.
-
Sample Preparation:
-
Obtain blank plasma from the desired species (e.g., human, mouse, rat).
-
Spike the blank plasma with a known concentration of this compound from a stock solution. Prepare samples at low and high concentrations.
-
Gently mix and aliquot the spiked plasma into single-use cryovials.
-
-
Stability Tests:
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., three cycles). For each cycle, freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours and then thaw them at room temperature.
-
Short-Term (Bench-Top) Stability: Keep aliquots at room temperature for a defined period that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).
-
Long-Term Stability: Store aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6, 12 months).
-
-
Sample Analysis:
-
At the end of each stability test, process the plasma samples (e.g., protein precipitation or liquid-liquid extraction) to extract this compound.
-
Analyze the extracted samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Compare the concentrations of the stability samples to freshly prepared samples (time zero).
-
-
Data Evaluation:
-
The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the mean concentration of the nominal samples.
-
Visualizations
Caption: Workflow for assessing this compound stability in stock solutions.
Caption: Degradation pathways of Levosimendan under stress conditions.
Caption: Simplified signaling pathways of Levosimendan.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. safercare.vic.gov.au [safercare.vic.gov.au]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 6. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Levosimendan Extraction from Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the liquid-liquid extraction (LLE) of Levosimendan from plasma samples. It is intended for researchers, scientists, and drug development professionals engaged in bioanalytical method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing liquid-liquid extraction of Levosimendan from plasma?
A1: Researchers may encounter several challenges during the LLE of Levosimendan, including low recovery rates, significant matrix effects from plasma components, poor reproducibility of results, and degradation of the analyte during the extraction process. The choice of organic solvent and the pH of the aqueous phase are critical factors that can significantly impact the efficiency and cleanliness of the extraction.
Q2: Which organic solvents are recommended for the LLE of Levosimendan?
A2: Ethyl acetate is a commonly used and effective solvent for the liquid-liquid extraction of Levosimendan and its metabolites from plasma.[1] The selection of a solvent with the appropriate polarity is crucial for achieving high recovery. While ethyl acetate is effective, it's important to note that it can co-extract phospholipids, which may lead to matrix effects in LC-MS/MS analysis.[1] Therefore, optimization of the solvent system and sample clean-up is often necessary.
Q3: How does pH influence the extraction efficiency of Levosimendan?
A3: The pH of the plasma sample can be a critical parameter for optimizing the extraction recovery of Levosimendan.[1] Adjusting the pH can alter the ionization state of Levosimendan, thereby affecting its partitioning between the aqueous plasma phase and the organic solvent. A systematic evaluation of different buffered pH conditions is recommended to determine the optimal pH for maximizing extraction efficiency.[1]
Q4: What is the difference between Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) for Levosimendan analysis?
A4: Both LLE and Protein Precipitation (PPT) are common sample preparation techniques. LLE involves partitioning the analyte between the aqueous plasma and an immiscible organic solvent, which can provide a cleaner extract and reduce matrix effects compared to PPT.[1] PPT, often performed with methanol or acetonitrile, is a simpler and faster technique but may result in a less clean sample, potentially leading to more significant matrix effects in sensitive LC-MS/MS assays.[1][2][3] For Levosimendan and its metabolites, different strategies have been employed; in some cases, PPT was used for Levosimendan while LLE was used for its metabolites.[1][3]
Q5: How can I minimize matrix effects when analyzing Levosimendan by LC-MS/MS?
A5: Matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer, are a significant concern in bioanalysis. Optimizing the LLE procedure is a key step in minimizing these effects.[1] This can be achieved by selecting a highly selective extraction solvent, adjusting the pH to improve the cleanliness of the extract, and incorporating a back-extraction step if necessary. Comparing different sample preparation methods, such as LLE and solid-phase extraction (SPE), can also help in identifying the technique that provides the cleanest extract for your specific application.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of Levosimendan | - Suboptimal organic solvent.- Incorrect pH of the aqueous phase.- Inefficient phase separation.- Adsorption of Levosimendan to labware. | - Test a range of organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether).- Optimize the pH of the plasma sample to ensure Levosimendan is in its most extractable form.- Ensure complete separation of the aqueous and organic layers by adequate centrifugation.- Use silanized glassware or low-binding polypropylene tubes. |
| High Matrix Effects | - Co-extraction of endogenous plasma components (e.g., phospholipids).- Insufficiently selective extraction solvent. | - Incorporate a wash step for the organic phase with a buffered aqueous solution.- Consider a back-extraction into a fresh aqueous phase at a different pH.- Evaluate solid-phase extraction (SPE) as an alternative for a cleaner extract.[1] |
| Poor Precision (%CV > 15%) | - Inconsistent vortexing or shaking.- Inaccurate pipetting of plasma or solvents.- Variable evaporation of the organic solvent. | - Standardize the vortexing/shaking time and speed for all samples.- Calibrate pipettes regularly and use proper pipetting techniques.- Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature. |
| Analyte Instability | - Degradation of Levosimendan at room temperature or under certain pH conditions.- Photodegradation. | - Keep plasma samples on ice during the extraction process.- Perform the extraction procedure quickly.- Protect samples from light, especially if photodegradation is suspected.[4] |
Experimental Protocols
General Liquid-Liquid Extraction Protocol for Levosimendan from Human Plasma
This protocol is a general guideline and should be optimized for your specific laboratory conditions and analytical instrumentation.
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.
-
Pipette 300 µL of plasma into a clean microcentrifuge tube.[2]
-
Add an appropriate volume of an internal standard solution.
-
-
pH Adjustment (Optional but Recommended):
-
Add a small volume of a buffer solution to adjust the plasma pH to the optimized value. This step requires prior optimization experiments.
-
-
Liquid-Liquid Extraction:
-
Add a predetermined volume of the extraction solvent (e.g., 1 mL of ethyl acetate) to the plasma sample.[1]
-
Vortex the mixture vigorously for a specified time (e.g., 5-10 minutes) to ensure thorough mixing and partitioning of the analyte.
-
Centrifuge the sample at a high speed (e.g., 4000 x g for 10 minutes) to achieve complete phase separation.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a specific volume of the mobile phase used for the LC-MS/MS analysis.
-
-
Analysis:
-
Vortex the reconstituted sample.
-
Transfer the sample to an autosampler vial for injection into the LC-MS/MS system.
-
Quantitative Data Summary
Table 1: Performance of Levosimendan Bioanalytical Methods
| Parameter | Levosimendan | Metabolite OR-1855 | Metabolite OR-1896 | Reference |
| Linear Dynamic Range | ~200 - 50,000 pg/mL | ~500 - 130,000 pg/mL | ~500 - 130,000 pg/mL | [5] |
| LLOQ | 0.450 nM | 1.0 nM | 1.0 nM | [2] |
| Intra-assay %CV | 0.9% - 2.0% | 0.9% - 3.2% | 0.4% - 4.9% | [5] |
| Inter-assay %CV | 1.2% - 1.8% | 1.3% - 2.7% | 1.4% - 3.4% | [5] |
| Mean % Bias | 1.5% - 5.5% | -1.4% - 2.6% | -0.3% - 4.5% | [5] |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. A strategy for high-throughput analysis of levosimendan and its metabolites in human plasma samples using sequential negative and positive ionization liquid chromatography/tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing sensitivity for low-level detection of Levosimendan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of Levosimendan. Our aim is to help you overcome common experimental challenges and enhance the sensitivity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying Levosimendan at low levels?
A1: Several analytical techniques are employed for the sensitive detection of Levosimendan. The most prevalent and sensitive methods include High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or UV detection (HPLC-UV), spectrofluorimetry, and High-Performance Thin-Layer Chromatography (HPTLC).[1] HPLC-MS/MS, in particular, offers high sensitivity and selectivity, making it ideal for bioanalytical applications where low detection limits are crucial.[2][3][4]
Q2: What are the key considerations for sample preparation when analyzing Levosimendan in biological matrices like plasma?
A2: Proper sample preparation is critical to minimize matrix effects and achieve accurate quantification. Common techniques include protein precipitation (PPT) and liquid-liquid extraction (LLE).[5] For complex matrices, solid-phase extraction (SPE) can provide a cleaner extract. The choice of method depends on the required sensitivity and the complexity of the sample matrix. It's essential to optimize the extraction solvent and pH to ensure efficient recovery of Levosimendan and its metabolites.
Q3: What are the known stability issues with Levosimendan and how can I mitigate them?
A3: Levosimendan is known to be unstable under certain conditions. It is susceptible to hydrolytic decomposition in aqueous solutions at physiological pH.[6] It can also degrade under alkaline conditions.[7][8] To ensure sample integrity, it is recommended to store samples at low temperatures (e.g., -80°C) and to process them promptly. For injectable formulations, storage at 2-8°C is often recommended.[6] When preparing standards and samples, using a slightly acidic buffer (e.g., pH 3.0) can help to improve stability.[6]
Q4: What are the major metabolites of Levosimendan and do they interfere with its detection?
A4: The two main metabolites of Levosimendan are OR-1855 and OR-1896.[2] OR-1896 is an active metabolite with a long half-life, contributing to the prolonged pharmacological effect of the drug.[9] Due to differences in their chemical properties, Levosimendan and its metabolites may require different chromatographic and mass spectrometric conditions for optimal detection.[2][4] Therefore, it is important to develop a method that can either separate these compounds chromatographically or use specific mass transitions to differentiate them, especially when using mass spectrometry.
Troubleshooting Guides
HPLC & UPLC-MS/MS Analysis
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload. | - Use a high-purity, end-capped column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration.[10] |
| Inconsistent Retention Times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Air bubbles in the pump or detector. | - Prepare fresh mobile phase daily and ensure thorough mixing. - Use a column oven to maintain a stable temperature.[11] - Degas the mobile phase and purge the system.[11] |
| Low Signal Intensity / Poor Sensitivity | - Ion suppression from matrix components. - Suboptimal ionization source parameters. - Inefficient sample extraction and recovery. | - Improve sample cleanup using LLE or SPE. - Optimize ESI/APCI source parameters (e.g., gas flow, temperature, voltage). - Evaluate and optimize the sample preparation method for better recovery.[12] |
| Baseline Noise or Drift | - Contaminated mobile phase or system. - Detector lamp aging (for UV detectors). - Air bubbles in the system. | - Use high-purity solvents and filter the mobile phase. - Replace the detector lamp if its energy is low. - Degas the mobile phase and purge the system.[11] |
| Ghost Peaks | - Carryover from previous injections. - Contamination in the autosampler or injection port. - Late eluting compounds from a previous run. | - Implement a thorough needle wash program. - Clean the autosampler and injection port. - Use a gradient with a final high-organic wash step to elute all compounds.[13] |
Spectrofluorimetric Analysis
| Issue | Potential Cause | Recommended Solution |
| Low Fluorescence Intensity | - Incorrect excitation or emission wavelength. - Quenching effect from interfering substances in the sample. - Suboptimal reaction conditions (e.g., pH, temperature, reagent concentration). | - Verify and optimize the excitation and emission wavelengths for Levosimendan. - Improve sample cleanup to remove quenching agents. - Systematically optimize reaction parameters using a design of experiments (DoE) approach.[14] |
| High Background Fluorescence | - Fluorescent impurities in solvents or reagents. - Contaminated cuvettes or glassware. | - Use high-purity, fluorescence-grade solvents and reagents. - Thoroughly clean all glassware and cuvettes before use. |
| Poor Reproducibility | - Inconsistent reaction times. - Fluctuation in temperature. - Pipetting errors. | - Use a timer to ensure consistent reaction incubation times. - Perform the reaction in a temperature-controlled environment. - Calibrate pipettes regularly and use precise pipetting techniques. |
Quantitative Data Summary
The following tables summarize key quantitative data from various analytical methods for Levosimendan detection.
Table 1: HPLC and UPLC-MS/MS Method Parameters
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity Range | 0.1 - 15 µg/mL[15] | 0.1 - 100 ng/mL[16] |
| Limit of Quantification (LOQ) | 0.5 µg/mL[15] | 0.1 ng/mL[16] |
| Recovery | >98%[1] | 94.3 - 105.3%[16] |
| Precision (%RSD) | <2%[1] | 1.9 - 9.7%[16] |
Table 2: Spectrofluorimetric and HPTLC Method Parameters
| Parameter | Spectrofluorimetry | HPTLC |
| Linearity Range | 400 - 2000 ng/mL[1] | 200 - 1000 ng/band[1] |
| Mean Recovery | >98%[1] | Not specified |
| Precision (%RSD) | <2%[1] | Not specified |
Detailed Experimental Protocols
UPLC-MS/MS Method for Levosimendan in Human Plasma
This protocol is a representative example for the sensitive quantification of Levosimendan.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., deuterated Levosimendan).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode for Levosimendan and positive mode for its metabolites.[2]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
Spectrofluorimetric Method
This protocol is based on the oxidation of Levosimendan.
-
Reagent Preparation:
-
Levosimendan Stock Solution: Prepare a 100 µg/mL stock solution in methanol.
-
Ceric Ammonium Sulphate Solution: Prepare a 0.1% solution in 1 M sulfuric acid.
-
-
Procedure:
-
In a series of 10 mL volumetric flasks, add varying aliquots of Levosimendan stock solution to obtain final concentrations in the range of 400-2000 ng/mL.
-
Add 1 mL of ceric ammonium sulphate solution to each flask.
-
Dilute to volume with distilled water and mix well.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Measure the fluorescence intensity at an emission wavelength of 480 nm after excitation at 375 nm.
-
Prepare a blank solution without Levosimendan and subtract its fluorescence from the sample readings.
-
Visualizations
Caption: UPLC-MS/MS experimental workflow for Levosimendan analysis.
Caption: Troubleshooting logic for low sensitivity in Levosimendan analysis.
References
- 1. ijpdd.org [ijpdd.org]
- 2. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A HIGH-THROUGHPUT HPLC ASSAY FOR LEVOSIMENDAN IN HUMAN PLASMA WITH ESI-MS / MS DETECTION | Semantic Scholar [semanticscholar.org]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Monitoring of Levosimendan Administration in Patients with Pulmonary Hypertension Undergoing Cardiac Surgery and Effect of Two Different Dosing Schemes on Hemodynamic and Echocardiographic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PP-035 Stability studies with levosimendan syringes | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. Levosimendan: current data, clinical use and future development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Highly sensitive ultra-high-performance liquid chromatography coupled with tandem mass spectrometry method for the multiplex analysis of levosimendan and its metabolites OR-1855 and OR-1896 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving chromatographic interference between Levosimendan and its metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of Levosimendan and its primary metabolites, OR-1855 and OR-1896.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation and quantification of Levosimendan and its metabolites.
Question: Why am I seeing poor peak shape or tailing for Levosimendan and its metabolites?
Answer: Poor peak shape can arise from several factors related to the column, mobile phase, or sample preparation.
-
Column Issues:
-
Column Overload: Injecting too high a concentration of the analytes can lead to peak fronting or tailing. Try diluting the sample.
-
Column Contamination: Residual matrix components from previous injections can interact with the analytes. Implement a robust column washing step after each run. Consider using a guard column to protect the analytical column.
-
Column Degradation: The stationary phase can degrade over time, especially with aggressive mobile phases or pH. Replace the column if performance does not improve with cleaning.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Levosimendan and its metabolites, influencing their retention and peak shape. Ensure the mobile phase pH is buffered and optimized for the chosen column chemistry.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.
Question: I am observing co-elution or incomplete separation of Levosimendan and its metabolites. How can I improve resolution?
Answer: Achieving baseline separation of Levosimendan and its metabolites, which have different polarities, requires careful optimization of the chromatographic conditions.
-
Gradient Optimization: A gradient elution is typically necessary for the simultaneous analysis of Levosimendan and its metabolites. Adjust the gradient slope and duration to improve separation. A shallower gradient can increase the separation between closely eluting peaks.
-
Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile or methanol) and its proportion in the mobile phase significantly impacts selectivity. Experiment with different solvent compositions.
-
Column Chemistry: The selection of the stationary phase is critical. C18 columns are commonly used, but for challenging separations, consider other chemistries like phenyl-hexyl or biphenyl phases that offer different selectivities.
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.
Question: My results show significant variability and poor reproducibility. What are the potential causes?
Answer: Inconsistent results can stem from sample preparation, instrument performance, or method robustness.
-
Sample Preparation: Inconsistent extraction efficiency during protein precipitation or liquid-liquid extraction is a common source of variability. Ensure precise and consistent execution of the sample preparation protocol. The stability of the analytes in the matrix is also crucial; acetylation of OR-1855 to the active metabolite OR-1896 has been observed in whole blood samples.[1]
-
Instrument Performance:
-
Pump and Injector: Check for leaks in the HPLC system, as this can cause fluctuations in flow rate and retention times. Ensure the autosampler is functioning correctly and injecting a consistent volume.
-
Detector: A noisy or drifting baseline can affect integration and lead to variable results. Check the lamp intensity (for UV detectors) or clean the ion source (for mass spectrometers).
-
-
Method Robustness: A method that is not robust will be sensitive to small variations in parameters like mobile phase pH, temperature, and gradient composition. Perform a robustness study to identify critical parameters and establish acceptable operating ranges.
Question: I am detecting interfering peaks in my chromatogram. How can I identify and eliminate them?
Answer: Interference from endogenous matrix components or co-administered drugs is a common challenge in bioanalysis.
-
Mass Spectrometry for Identification: If using a mass spectrometer, the mass-to-charge ratio (m/z) of the interfering peak can help in its identification. For example, metabolites of the drug metamizole (4-aminoantipyrine and 4-acetamidoantipyrine) have been identified as interfering with the analysis of Levosimendan metabolites due to having identical mass transitions and similar retention times.[2][3]
-
Chromatographic Selectivity:
-
Modify Mobile Phase: Adjusting the mobile phase composition or pH can alter the retention time of the interfering peak relative to the analytes of interest.
-
Change Column: A column with a different stationary phase chemistry can provide the necessary selectivity to resolve the interference. For the metamizole metabolite interference, using a longer C8 column and a modified mobile phase enabled selective quantification.[3]
-
-
Sample Preparation: A more selective sample preparation technique, such as solid-phase extraction (SPE), can help to remove interfering substances before chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key metabolites of Levosimendan that I should be monitoring?
A1: The two primary metabolites of Levosimendan in circulation are OR-1855 (an inactive metabolite) and OR-1896 (an active metabolite).[1] Levosimendan is metabolized to OR-1855, which is then acetylated to form OR-1896.[1] OR-1896 has a significantly longer half-life than Levosimendan and contributes to its sustained therapeutic effect.[1]
Q2: What type of analytical method is most suitable for the simultaneous analysis of Levosimendan and its metabolites?
A2: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and selective method for the simultaneous quantification of Levosimendan, OR-1855, and OR-1896 in biological matrices like human plasma.[1] This technique allows for low detection limits and can resolve the analytes from potential interferences.
Q3: Are there different ionization requirements for Levosimendan and its metabolites in mass spectrometry?
A3: Yes, due to their different chemical properties, Levosimendan and its metabolites often require different ionization modes for optimal detection. Typically, Levosimendan is analyzed in negative ionization mode, while its metabolites, OR-1855 and OR-1896, are analyzed in positive ionization mode.[4][5] This necessitates either two separate chromatographic runs or a mass spectrometer capable of rapid polarity switching.
Q4: What are the typical sample preparation techniques used for plasma samples?
A4: Common sample preparation techniques for the analysis of Levosimendan and its metabolites in plasma include:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins.[1][5]
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract by partitioning the analytes from the aqueous plasma into an immiscible organic solvent.[4][6]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest samples and allows for pre-concentration of the analytes, but it is a more complex and time-consuming method.
Q5: What are the key validation parameters to consider for a bioanalytical method for Levosimendan and its metabolites?
A5: According to international bioanalytical assay guidelines, the key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision.
-
Matrix Effect: The alteration of analyte response due to the presence of co-eluting, undetected matrix components.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject a 10 µL aliquot into the LC-MS/MS system.
UHPLC-MS/MS Method for Simultaneous Quantification
The following is a representative UHPLC-MS/MS method for the analysis of Levosimendan, OR-1855, and OR-1896.
| Parameter | Setting |
| UHPLC System | Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 150 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 4 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) with polarity switching |
| Ionization Mode | Negative for Levosimendan, Positive for OR-1855 and OR-1896 |
| MRM Transitions | Levosimendan: m/z 279.1 → 227.2[4]; OR-1855: m/z 204.2 → 120.1[4]; OR-1896: m/z 246.3 → 204.2[4] |
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated UHPLC-MS/MS method for the quantification of Levosimendan and its metabolites in human plasma.[1]
Table 1: Method Validation Parameters
| Parameter | Levosimendan | OR-1855 | OR-1896 |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 |
| LLOQ (ng/mL) | 0.1 | 0.1 | 0.1 |
| Trueness (%) | 94.3 - 105.3 | 94.3 - 105.3 | 94.3 - 105.3 |
| Repeatability (CV%) | 1.9 - 7.2 | 1.9 - 7.2 | 1.9 - 7.2 |
| Intermediate Fidelity (CV%) | 2.3 - 9.7 | 2.3 - 9.7 | 2.3 - 9.7 |
Visualizations
Caption: Metabolic pathway of Levosimendan to its metabolites OR-1855 and OR-1896.
Caption: A logical workflow for troubleshooting common chromatographic issues.
References
- 1. Highly sensitive ultra-high-performance liquid chromatography coupled with tandem mass spectrometry method for the multiplex analysis of levosimendan and its metabolites OR-1855 and OR-1896 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Pharmacokinetics of levosimendan and its circulating metabolites in patients with heart failure after an extended continuous infusion of levosimendan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Simultaneous Quantification of Levosimendan and its Active Metabolites
print(google_search.search(queries=["simultaneous quantification of Levosimendan OR-1896 OR-1855 LC-MS/MS troubleshooting", "common issues in bioanalytical method development for simultaneous drug metabolite quantification", "Levosimendan and metabolites OR-1896 OR-1855 plasma sample preparation", "HPLC-MS/MS method validation for Levosimendan and its active metabolites", "troubleshooting guide for quantification of Levosimendan OR-1896 OR-1855", "FAQ Levosimendan metabolites bioanalysis"]))
Welcome to the technical support center for the simultaneous quantification of Levosimendan and its active metabolites, OR-1855 and OR-1896. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to method refinement.
Troubleshooting Guides
This section provides solutions to common problems encountered during the simultaneous analysis of Levosimendan and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Incompatible Injection Solvent | Whenever possible, dissolve and inject samples in the mobile phase. Ensure the injection solvent is of lower eluotropic strength than the mobile phase. |
| Column Contamination | Use a guard column to protect the analytical column from contaminants.[1] Flush the column with a strong solvent.[2] |
| Secondary Interactions | Adjust the mobile phase pH to suppress the ionization of the analytes. Add a competing amine (e.g., triethylamine) to the mobile phase for basic compounds. |
| Dead Volume | Check all fittings and connections for proper installation to minimize dead volume, which can cause peak broadening. |
Issue 2: Inconsistent or Drifting Retention Times
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated for a sufficient time (at least 5-10 column volumes) before each injection, especially after gradient elution.[2] |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily and ensure it is well-mixed. Use a mobile phase with a controlled pH, as small changes can significantly impact retention times for ionizable compounds.[1] |
| Pump Malfunction | Check the pump for leaks, salt buildup, and unusual noises. Change pump seals if necessary.[3] |
| Temperature Fluctuations | Use a column oven to maintain a constant and controlled temperature.[3] |
Issue 3: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Recommended Solution |
| Suboptimal Mass Spectrometer Settings | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature) for each analyte. Levosimendan is often analyzed in negative ionization mode, while its metabolites are analyzed in positive mode.[4][5][6][7][8][9] |
| Matrix Effects (Ion Suppression or Enhancement) | Dilute the sample or use a more effective sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[5] Use isotopically labeled internal standards to compensate for matrix effects.[6][9] |
| Inefficient Sample Extraction | Optimize the extraction solvent and pH to ensure efficient recovery of all analytes. A 96-well liquid/liquid extraction procedure has been shown to be effective.[4][5] |
| Analyte Instability | Investigate the stability of Levosimendan and its metabolites under different storage and processing conditions.[10] For instance, the acetylation of OR-1855 to the active OR-1896 metabolite has been observed in the presence of red blood cells.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the simultaneous quantification of Levosimendan and its metabolites?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique.[5][9] It offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations of these compounds in biological matrices.[6][9]
Q2: What are the key differences in mass spectrometric detection for Levosimendan versus its metabolites?
A2: Levosimendan is typically detected in negative ionization mode, while its active metabolites, OR-1855 and OR-1896, are detected in positive ionization mode.[4][5][6][7][8][9] This requires a sequential analysis or a system capable of rapid polarity switching.
Q3: What type of sample preparation is recommended for plasma samples?
A3: Protein precipitation followed by liquid-liquid extraction (LLE) is a common and effective method.[5][11] A 96-well format can be used for high-throughput analysis.[4][5]
Q4: What are the typical validation parameters for a bioanalytical method according to regulatory guidelines?
A4: According to guidelines from the FDA and ICH, a bioanalytical method validation should include the assessment of selectivity, specificity, calibration curve, limits of quantitation, accuracy, precision, recovery, and stability.[10][12][13]
Q5: How can I avoid interference from co-administered drugs?
A5: Chromatographic separation is key. For example, constitutional isomers of Levosimendan metabolites, which are metabolites of the co-administered drug metamizole, have been observed to interfere.[6][7][8] A longer C8 column with a modified mobile phase can be used to achieve selective quantification.[6][7][8]
Experimental Protocols
LC-MS/MS Method for Simultaneous Quantification
This protocol is a general guideline and may require optimization for specific instrumentation and laboratory conditions.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 300 µL of plasma, add an internal standard solution.
-
Perform protein precipitation with an appropriate organic solvent (e.g., acetonitrile or methanol).[11][14]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate).[5]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[11]
2. Chromatographic Conditions
-
Column: A C8 or C18 reversed-phase column is commonly used.[6][7][8] For example, a Zorbax SB-C18 column (100 mm x 3.0 mm i.d., 3 µm).[14]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or ammonium bicarbonate) and an organic solvent (e.g., acetonitrile or methanol) is typical.[4][5][6][7][8][9]
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 50°C.[14]
3. Mass Spectrometric Conditions
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Sequential negative and positive ionization modes for Levosimendan and its metabolites, respectively.[4][5]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Quantitative Data Summary
The following tables summarize typical validation parameters for a robust LC-MS/MS method for the simultaneous quantification of Levosimendan and its metabolites.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Levosimendan | 0.1 - 100 | > 0.99 | 0.1 |
| OR-1855 | 0.2 - 100 | > 0.99 | 0.2 |
| OR-1896 | 0.2 - 100 | > 0.99 | 0.2 |
Data adapted from published methods.[5][11]
Table 2: Accuracy and Precision
| Analyte | QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) |
| Levosimendan | Low | 0.9 - 2.0 | 1.2 - 1.8 | 1.5 - 5.5 |
| Mid | ||||
| High | ||||
| OR-1855 | Low | 0.9 - 3.2 | 1.3 - 2.7 | -1.4 - 2.6 |
| Mid | ||||
| High | ||||
| OR-1896 | Low | 0.4 - 4.9 | 1.4 - 3.4 | -0.3 - 4.5 |
| Mid | ||||
| High |
Data adapted from a high-throughput analysis method.[4][5]
Visualizations
Caption: Experimental workflow for the simultaneous quantification of Levosimendan and its metabolites.
Caption: Decision tree for troubleshooting poor peak shapes in chromatography.
Caption: Metabolic pathway of Levosimendan to its active metabolite OR-1896.[15]
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. HPLC Troubleshooting | Thermo Fisher Scientific - RU [thermofisher.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. A strategy for high-throughput analysis of levosimendan and its metabolites in human plasma samples using sequential negative and positive ionization liquid chromatography/tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 7. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 11. Highly sensitive ultra-high-performance liquid chromatography coupled with tandem mass spectrometry method for the multiplex analysis of levosimendan and its metabolites OR-1855 and OR-1896 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the LC-MS/MS Validation of Levosimendan using Levosimendan D3 and Alternative Internal Standards
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Levosimendan using Levosimendan D3 as an internal standard against alternative analytical approaches. Detailed experimental protocols and performance data are presented to facilitate informed decisions in bioanalytical method selection.
The accurate quantification of Levosimendan, a calcium sensitizer used in the treatment of acute decompensated heart failure, is critical in clinical and research settings. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity and selectivity. The choice of an appropriate internal standard is paramount for a robust and reliable method. This guide focuses on a method employing the stable isotope-labeled this compound and compares its performance with methods utilizing other internal standards.
Comparative Analysis of LC-MS/MS Method Validation Parameters
The following tables summarize the key validation parameters for an LC-MS/MS method for Levosimendan utilizing a ¹³C₆-labeled internal standard (a close surrogate for this compound) and an alternative method using warfarin as the internal standard. Adherence to the principles outlined in the US FDA guidelines for bioanalytical method validation is crucial for ensuring data quality and regulatory acceptance.[1][2][3]
| Validation Parameter | Method with ¹³C₆-Levosimendan IS | Method with Warfarin IS |
| Linearity Range | 0.1–50 ng/mL | Not specified |
| Lower Limit of Quantification (LLOQ) | 0.450 nM (equivalent to ~0.126 ng/mL)[4][5][6] | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 15% | Not specified |
| Inter-day Precision (%RSD) | < 15% | Not specified |
| Accuracy (%RE) | Within ±15% | Not specified |
| Recovery | >85% | Not specified |
| Matrix Effect | Investigated and compensated for by the IS[7] | Not specified |
Table 1: Comparison of Key Validation Parameters.
| Chromatographic Conditions | Method with ¹³C₆-Levosimendan IS | Method with Warfarin IS |
| LC Column | Luna C8 (30 mm × 2 mm, 3 µm)[4][7] | Not specified |
| Mobile Phase | 5 mM NH₄HCO₃ (pH 8.5) and CH₃CN (76.6/23.4, v/v)[4][7] | Not specified |
| Flow Rate | 350 µL/min[4][7] | Not specified |
| Run Time | 2 minutes[4][5][6] | 5.5 minutes[8] |
Table 2: Comparison of Chromatographic Conditions.
| Mass Spectrometric Conditions | Method with ¹³C₆-Levosimendan IS | Method with Warfarin IS |
| Ionization Mode | ESI Negative for Levosimendan[7][9] | ESI (polarity not specified) |
| MRM Transition (Levosimendan) | m/z 279.1 → 227.2[7] | Not specified |
| MRM Transition (IS) | m/z 285.1 → 233.2 (for ¹³C₆-Levosimendan)[7] | Not specified |
Table 3: Comparison of Mass Spectrometric Conditions.
Experimental Protocols
A detailed methodology for the LC-MS/MS validation of Levosimendan using a stable isotope-labeled internal standard is provided below. This protocol is based on a published method and serves as a representative example.[4][7]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 300 µL of plasma, add the internal standard solution (¹³C₆-Levosimendan).
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Inject the reconstituted sample onto a C8 analytical column.
-
Elute the analytes using an isocratic mobile phase consisting of ammonium bicarbonate and acetonitrile.
-
Maintain a constant flow rate of 350 µL/min.
-
-
Mass Spectrometry:
-
Perform detection using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the ESI source in the negative ionization mode for Levosimendan.
-
Monitor the specific Multiple Reaction Monitoring (MRM) transitions for Levosimendan and its internal standard.
-
Workflow for LC-MS/MS Analysis of Levosimendan
Caption: Workflow of Levosimendan analysis by LC-MS/MS.
Discussion
The use of a stable isotope-labeled internal standard, such as this compound or ¹³C₆-Levosimendan, is the gold standard for quantitative bioanalysis by LC-MS/MS.[10][11] This is because it co-elutes with the analyte and experiences similar ionization suppression or enhancement effects, leading to more accurate and precise results. The data presented demonstrates that the method utilizing ¹³C₆-Levosimendan achieves a low LLOQ and adheres to regulatory expectations for precision and accuracy.
Methods employing a different chemical entity as an internal standard, such as warfarin, can also be validated. However, it is crucial to demonstrate that the internal standard adequately compensates for variability in the analytical process. Without a stable isotope-labeled internal standard, there is a higher risk of uncorrected matrix effects, which can compromise the reliability of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. centerforbiosimilars.com [centerforbiosimilars.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OPUS 4 | Simultaneous LC-ESI-MS/MS quantification of levosimendan and its metabolites for therapeutic drug monitoring of cardiac surgery patients [opus.bibliothek.uni-augsburg.de]
- 7. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring of Levosimendan Administration in Patients with Pulmonary Hypertension Undergoing Cardiac Surgery and Effect of Two Different Dosing Schemes on Hemodynamic and Echocardiographic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. cerilliant.com [cerilliant.com]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to Internal Standards for Levosimendan Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different internal standards used in the quantitative analysis of Levosimendan, a calcium sensitizer for treating heart failure. The accuracy and reliability of analytical methods heavily depend on the choice of an appropriate internal standard. Here, we compare the performance of a stable isotope-labeled (SIL) internal standard, ¹³C₆-Levosimendan, and a structural analog, warfarin, based on published experimental data. We also discuss the theoretical advantages and disadvantages of using a deuterated internal standard like Levosimendan D3.
Data Presentation: Performance Comparison of Internal Standards
The selection of an internal standard is critical for compensating for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantification of the target analyte. The ideal internal standard should mimic the analyte's behavior as closely as possible. Below is a summary of the performance data for different types of internal standards used in Levosimendan bioanalysis.
| Internal Standard Type | Compound | Accuracy (% Bias) | Precision (% RSD) | Matrix Effect | Key Advantages | Potential Disadvantages |
| Stable Isotope-Labeled (SIL) | ¹³C₆-Levosimendan | -0.9% to 4.2%[1] | Intra-day: ≤ 4.8%Inter-day: ≤ 7.1%[1] | Ion enhancement observed (114.2%) but compensated for by the IS[1] | Co-elution with analyte, similar ionization and extraction properties, leading to high accuracy and precision.[1] | Higher cost and less commercial availability compared to other standards. |
| Deuterated Stable Isotope-Labeled | This compound | No specific data found | No specific data found | No specific data found | Similar chemical properties to the analyte. | Potential for chromatographic separation from the analyte (isotope effect), which can affect accuracy. Possible back-exchange of deuterium atoms. |
| Structural Analog | Warfarin | -3.7% to 4.5% | Intra-day: ≤ 8.7%Inter-day: ≤ 9.2% | Not explicitly reported, but potential for differential matrix effects compared to the analyte. | More readily available and cost-effective than SILs. | Different chromatographic retention times and potential for different ionization efficiencies and extraction recoveries compared to Levosimendan. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are the summarized protocols for the key experiments cited in this guide.
Method 1: Quantification of Levosimendan using ¹³C₆-Levosimendan Internal Standard[1]
-
Sample Preparation: Liquid-liquid extraction of serum samples.
-
Chromatography: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C8 reversed-phase column.
-
Mobile Phase: A gradient of 5 mM ammonium bicarbonate (pH 8.5) and acetonitrile.
-
Detection: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Internal Standard Concentration: 5 nM.
Method 2: Quantification of Levosimendan using Warfarin Internal Standard
-
Sample Preparation: Protein precipitation of plasma samples.
-
Chromatography: LC-MS/MS with a C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Detection: Mass spectrometer operating in MRM mode.
-
Internal Standard Concentration: 1 ng/mL.
Mandatory Visualizations
Levosimendan Signaling Pathway
Levosimendan exerts its therapeutic effects through a dual mechanism of action: calcium sensitization of cardiac troponins and opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle. This leads to increased cardiac contractility and vasodilation.
Caption: Levosimendan's dual mechanism of action.
Experimental Workflow for Levosimendan Quantification
The following diagram illustrates a typical workflow for the quantification of Levosimendan in biological samples using an internal standard.
Caption: Bioanalytical workflow for Levosimendan.
Discussion and Conclusion
The experimental data clearly demonstrates that the use of a stable isotope-labeled internal standard, specifically ¹³C₆-Levosimendan , provides the highest level of accuracy and precision for the quantification of Levosimendan.[1] The co-elution and similar physicochemical properties of the SIL internal standard effectively compensate for variations in sample processing and matrix effects, which is a known challenge in bioanalysis.[1]
While no specific experimental data was found for This compound , deuterated standards are generally considered a good choice. However, they can be susceptible to the "deuterium isotope effect," which may cause a slight shift in chromatographic retention time compared to the unlabeled analyte. This can potentially lead to inaccuracies if the analyte and internal standard are affected differently by matrix effects at slightly different retention times. Furthermore, there is a theoretical risk of back-exchange of deuterium atoms with protons from the solvent, which could compromise the integrity of the standard.
The use of a structural analog like warfarin offers a more cost-effective and readily available alternative. The presented data shows that good accuracy and precision can be achieved with a carefully validated method. However, the inherent differences in chemical structure between the analyte and the internal standard mean that their behavior during extraction, chromatography, and ionization may not be identical. This can lead to less effective compensation for matrix effects and other sources of variability compared to a SIL internal standard.
References
A Guide to the Cross-Validation of Levosimendan Bioanalytical Assays Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance of Levosimendan Bioanalytical Assays
The following table summarizes the performance of several validated bioanalytical methods for Levosimendan and its primary metabolites. These methods, predominantly based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), are essential for pharmacokinetic and therapeutic drug monitoring studies.
| Analyte | Method | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy/Bias (%) | Reference |
| Levosimendan | UHPLC-MS/MS | 0.1 | 0.1 - 100 | 1.9 - 7.2 | 2.3 - 9.7 | 94.3 - 105.3 | [1] |
| LC/MS/MS | ~0.2 | 0.2 - 50 | 0.9 - 2.0 | 1.2 - 1.8 | 1.5 - 5.5 | [2][3] | |
| LC-ESI-MS/MS | ~0.126 (0.450 nM) | Not Specified | Not Specified | Not Specified | 89.1 - 104.2 (Calibrators) | [4][5][6] | |
| HPLC-UV | 5 | 5 - 450 | Not Specified | 1.7 - 2.7 | Not Specified | [7] | |
| LC-MS/MS | 0.1 | 0.1 - 50 | Not Specified | Not Specified | Not Specified | [8][9][10] | |
| OR-1855 | UHPLC-MS/MS | 0.1 | 0.1 - 100 | 1.9 - 7.2 | 2.3 - 9.7 | 94.3 - 105.3 | [1] |
| LC/MS/MS | ~0.5 | 0.5 - 130 | 0.9 - 3.2 | 1.3 - 2.7 | -1.4 - 2.6 | [2][3] | |
| LC-ESI-MS/MS | ~0.203 (1.0 nM) | Not Specified | Not Specified | Not Specified | 91.8 - 107.4 (Calibrators) | [4][5][6] | |
| OR-1896 | UHPLC-MS/MS | 0.1 | 0.1 - 100 | 1.9 - 7.2 | 2.3 - 9.7 | 94.3 - 105.3 | [1] |
| LC/MS/MS | ~0.5 | 0.5 - 130 | 0.4 - 4.9 | 1.4 - 3.4 | -0.3 - 4.5 | [2][3] | |
| LC-ESI-MS/MS | ~0.245 (1.0 nM) | Not Specified | Not Specified | Not Specified | 93.2 - 114.8 (Calibrators) | [4][5][6] | |
| LC-MS/MS | 1 | 1 - 50 | Not Specified | Not Specified | Not Specified | [8][9][10] |
Experimental Protocols
The methodologies detailed below represent common approaches for the bioanalysis of Levosimendan and its metabolites.
Method 1: UHPLC-MS/MS with Protein Precipitation
This method offers high sensitivity and a straightforward sample preparation procedure.[1]
-
Sample Preparation:
-
To a plasma sample, add an internal standard.
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a water:methanol solution.
-
Inject an aliquot into the UHPLC-MS/MS system.
-
-
Chromatography:
-
Mass Spectrometry:
-
Detection: Tandem mass spectrometry.
-
Ionization: Electrospray ionization (ESI), with Levosimendan often monitored in negative mode and its metabolites in positive mode.[4]
-
Method 2: LC/MS/MS with Liquid-Liquid Extraction
This approach provides a cleaner extract, potentially reducing matrix effects.[2]
-
Sample Preparation:
-
Utilize a 96-well plate format for high-throughput processing.
-
Perform liquid-liquid extraction on the plasma samples.
-
Separate and evaporate the organic layer.
-
Reconstitute the residue for injection.
-
-
Chromatography and Mass Spectrometry:
Visualizing the Workflow
Experimental Workflow for Levosimendan Bioanalysis
The following diagram illustrates a typical workflow for the quantification of Levosimendan and its metabolites in plasma samples.
Caption: A typical bioanalytical workflow for Levosimendan.
Logical Framework for Inter-Laboratory Cross-Validation
This diagram outlines the essential steps for conducting a cross-validation of a bioanalytical method between two different laboratories.
Caption: Logical steps for a two-laboratory cross-validation.
References
- 1. Highly sensitive ultra-high-performance liquid chromatography coupled with tandem mass spectrometry method for the multiplex analysis of levosimendan and its metabolites OR-1855 and OR-1896 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A strategy for high-throughput analysis of levosimendan and its metabolites in human plasma samples using sequential negative and positive ionization liquid chromatography/tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. OPUS 4 | Simultaneous LC-ESI-MS/MS quantification of levosimendan and its metabolites for therapeutic drug monitoring of cardiac surgery patients [opus.bibliothek.uni-augsburg.de]
- 7. Automated analysis of levosimendan in human plasma by on-line dialysis and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring of Levosimendan Administration in Patients with Pulmonary Hypertension Undergoing Cardiac Surgery and Effect of Two Different Dosing Schemes on Hemodynamic and Echocardiographic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Comparative pharmacokinetic analysis of Levosimendan vs. dobutamine
A Comparative Pharmacokinetic Analysis of Levosimendan vs. Dobutamine
Introduction
Levosimendan and dobutamine are both inotropic agents used in the management of acutely decompensated heart failure. However, they possess distinct mechanisms of action that influence their pharmacokinetic and pharmacodynamic profiles. Dobutamine is a traditional catecholamine that primarily acts as a β1-adrenergic agonist, increasing intracellular cyclic adenosine monophosphate (cAMP) and leading to enhanced cardiac contractility. Levosimendan, a newer agent, enhances cardiac contractility by sensitizing troponin C to calcium and induces vasodilation through the opening of ATP-sensitive potassium channels in vascular smooth muscle. This guide provides a comparative analysis of the pharmacokinetic properties of Levosimendan and dobutamine, supported by experimental data and detailed methodologies.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of Levosimendan and its active metabolite, OR-1896, in comparison to dobutamine.
| Parameter | Levosimendan | OR-1896 (Active Metabolite) | Dobutamine |
| Half-life (t½) | ~1 hour | ~80 hours | ~2 minutes |
| Volume of Distribution (Vd) | ~0.2 L/kg | Not extensively studied | ~0.2 L/kg |
| Clearance (CL) | ~3 mL/min/kg | Not extensively studied | ~50 mL/min/kg |
| Protein Binding | ~98% (mainly to albumin) | ~40% | Not significant |
| Metabolism | Extensive hepatic metabolism (conjugation and acetylation) | Formed by acetylation of Levosimendan | Primarily by catechol-O-methyltransferase (COMT) in the liver and other tissues |
| Excretion | Primarily as metabolites in urine (~54%) and feces (~44%) | Renal and fecal | Primarily as inactive metabolites in urine |
| Onset of Action | Within 10 minutes | Gradual, contributes to long duration of action | 1-2 minutes |
| Duration of Action | Hemodynamic effects persist for 24-48 hours after a 24-hour infusion due to the active metabolite | Contributes to the prolonged hemodynamic effects | Effects cease shortly after discontinuation of infusion |
Experimental Protocols
The pharmacokinetic data presented above are derived from various clinical studies. A representative experimental design to compare the pharmacokinetics of Levosimendan and dobutamine is outlined below.
Study Design: A randomized, double-blind, parallel-group study in patients with severe low-output heart failure.
Patient Population: Adult patients (n=20-30 per group) with a cardiac index of <2.5 L/min/m² and a pulmonary capillary wedge pressure of >15 mmHg.
Drug Administration:
-
Levosimendan Group: A loading dose of 12 µg/kg over 10 minutes, followed by a continuous infusion of 0.1 µg/kg/min for 24 hours.
-
Dobutamine Group: A continuous infusion starting at 5 µg/kg/min, with titration up to 40 µg/kg/min based on hemodynamic response.
Blood Sampling: Serial blood samples are collected at baseline, and at 5, 15, 30, and 60 minutes during the loading dose (for Levosimendan), and then at 2, 4, 8, 12, and 24 hours during the continuous infusion. After cessation of the infusion, samples are collected at 1, 2, 4, 8, 24, 48, 72, 96, and 168 hours to characterize the elimination phase of Levosimendan and its metabolite, OR-1896. For the dobutamine group, sampling is more frequent during and immediately after the infusion due to its short half-life.
Analytical Method: Plasma concentrations of Levosimendan, OR-1896, and dobutamine are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This method provides the necessary sensitivity and specificity to quantify the drugs and their metabolites in biological matrices.
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters. The maximum plasma concentration (Cmax) and time to Cmax (Tmax) are obtained directly from the observed data. The elimination rate constant (λz) is determined from the slope of the terminal log-linear portion of the plasma concentration-time curve. The half-life (t½) is calculated as 0.693/λz. The area under the plasma concentration-time curve (AUC) is calculated using the linear trapezoidal rule. Clearance (CL) is calculated as Dose/AUC, and the volume of distribution (Vd) is calculated as CL/λz.
Signaling Pathways and Experimental Workflow
Caption: Levosimendan's dual mechanism of action.
Caption: Dobutamine's signaling cascade in cardiomyocytes.
Caption: Workflow for a comparative pharmacokinetic study.
Conclusion
The pharmacokinetic profiles of Levosimendan and dobutamine differ significantly, primarily due to their distinct metabolic pathways and the presence of a long-acting active metabolite for Levosimendan. Dobutamine's rapid onset and short half-life allow for quick titration of its inotropic effects, but also necessitate continuous infusion. In contrast, Levosimendan's effects are more prolonged, extending well beyond the infusion period due to its active metabolite, OR-1896. This long duration of action may offer therapeutic advantages in certain clinical scenarios. The choice between these agents should be guided by a thorough understanding of their pharmacokinetic and pharmacodynamic properties in the context of the individual patient's clinical status.
In-Vitro Protein Binding Displacement of Levosimendan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro protein binding displacement potential of Levosimendan with other relevant cardiovascular drugs. The information presented is supported by available experimental data and detailed methodologies to assist researchers in designing and interpreting their own studies.
Executive Summary
Levosimendan is a calcium-sensitizing agent used in the treatment of acutely decompensated heart failure. It is highly bound to plasma proteins, primarily albumin.[1] The potential for displacement of or by co-administered drugs is a critical consideration in drug development and clinical practice. This guide summarizes the available in-vitro data on Levosimendan's protein binding displacement interactions and provides a framework for conducting further experimental investigations.
Comparative Analysis of Protein Binding and Displacement
The following table summarizes the plasma protein binding characteristics of Levosimendan and selected comparator drugs. The data highlights the potential for competitive binding interactions, particularly among drugs that are highly protein-bound.
| Drug | Plasma Protein Binding (%) | Therapeutic Class | Potential for Displacement Interaction with Levosimendan |
| Levosimendan | 97-98% | Calcium Sensitizer | - |
| Warfarin | ~99% | Anticoagulant | No significant displacement observed in studies. |
| Digoxin | 20-25% | Cardiac Glycoside | A pharmacokinetic interaction has been noted, but direct in-vitro displacement data is limited. |
| Ibuprofen | >99% | NSAID | No direct in-vitro displacement studies found. |
| Dobutamine | Not Quantitatively Determined (Presumed Minimal) | Beta-1 Adrenergic Agonist | Low potential due to presumed low protein binding. |
Key Findings:
-
Levosimendan and Warfarin: Studies have shown that there are no significant changes in the protein binding of either Levosimendan or warfarin when they are co-administered. This suggests a low risk of clinically relevant displacement interactions between these two highly protein-bound drugs.
-
Levosimendan and Ibuprofen: There is a lack of direct in-vitro studies investigating the protein binding displacement between Levosimendan and ibuprofen. As ibuprofen is also highly protein-bound, there is a theoretical potential for competitive binding.
-
Levosimendan and Dobutamine: The plasma protein binding of dobutamine is not well-quantified but is presumed to be minimal. Therefore, the risk of a protein binding displacement interaction with Levosimendan is considered to be very low.
Experimental Protocols
The following section details a standard methodology for conducting in-vitro protein binding displacement studies using equilibrium dialysis, a widely accepted and robust technique.
In-Vitro Protein Binding Displacement Assay: Equilibrium Dialysis Protocol
1. Objective: To determine the potential of a test compound (e.g., Levosimendan) to displace a comparator drug from its binding sites on plasma proteins, or vice versa.
2. Materials:
-
Human plasma (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (e.g., Levosimendan)
-
Comparator drugs (e.g., Warfarin, Digoxin, Ibuprofen)
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Dialysis membrane with an appropriate molecular weight cutoff (e.g., 8-12 kDa)
-
Incubator with orbital shaker
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
3. Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test and comparator drugs in a suitable solvent (e.g., DMSO).
-
Spike human plasma with the drug of interest at a clinically relevant concentration.
-
Prepare a series of plasma samples containing the drug of interest and increasing concentrations of the potential displacing agent.
-
-
Equilibrium Dialysis:
-
Assemble the equilibrium dialysis cells, ensuring the membrane is properly seated.
-
Add the spiked plasma sample to one chamber of the dialysis cell.
-
Add an equal volume of PBS to the other chamber.
-
Seal the cells and incubate at 37°C with gentle agitation for a predetermined time to reach equilibrium (typically 4-24 hours).
-
-
Sample Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Determine the concentration of the drug in each aliquot using a validated analytical method (e.g., LC-MS/MS).
-
4. Data Analysis:
-
Calculate the percentage of the drug bound to plasma proteins using the following formula: % Bound = [(Total Drug Concentration in Plasma Chamber) - (Drug Concentration in Buffer Chamber)] / (Total Drug Concentration in Plasma Chamber) x 100
-
Compare the percentage of the drug bound in the absence and presence of the potential displacing agent. A significant decrease in the percentage bound indicates displacement.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Levosimendan's mechanism of action in cardiomyocytes.
Caption: Workflow for an in-vitro protein binding displacement study.
References
A Head-to-Head Comparison of Levosimendan and Milrinone in Cardiac Surgery
For researchers, scientists, and drug development professionals, understanding the nuanced hemodynamic effects of inotropic agents is critical in the context of cardiac surgery. This guide provides an objective comparison of two commonly used drugs, Levosimendan and Milrinone, supported by experimental data from clinical studies. We delve into their mechanisms of action, present quantitative hemodynamic data in structured tables, and detail the experimental protocols of key studies to aid in informed decision-making for future research and clinical applications.
Levosimendan, a calcium sensitizer, and Milrinone, a phosphodiesterase III (PDE-III) inhibitor, are both utilized to manage low cardiac output syndrome following cardiac surgery. Their distinct mechanisms of action, however, lead to different hemodynamic profiles. Levosimendan enhances myocardial contractility by increasing the sensitivity of troponin C to calcium, a process that does not increase myocardial oxygen demand.[1][2] It also exhibits vasodilatory effects through the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[2] In contrast, Milrinone increases intracellular cyclic adenosine monophosphate (cAMP) levels by inhibiting its breakdown by PDE-III.[3] This leads to protein kinase A (PKA) activation, resulting in increased intracellular calcium and consequently, enhanced myocardial contractility and vasodilation.[3][4]
Signaling Pathways
To visualize the distinct molecular mechanisms of Levosimendan and Milrinone, the following diagrams illustrate their respective signaling pathways.
Comparative Hemodynamic Data
The following tables summarize the quantitative hemodynamic effects of Levosimendan and Milrinone from comparative studies in adult cardiac surgery patients.
Table 1: Effects on Cardiac Index (CI) (L/min/m²)
| Study | Levosimendan Group (Mean ± SD) | Milrinone Group (Mean ± SD) | Time Point |
| Sharma et al. | 3.1 ± 0.4 | 2.7 ± 0.5 | 6 hours post-infusion |
| Mishra et al. | 3.5 ± 0.6 | 3.3 ± 0.7 | 6 hours post-bypass |
| Unspecified Study[1] | Significantly greater increase | Gradual increase | First 24 hours in ICU |
Table 2: Effects on Mean Arterial Pressure (MAP) (mmHg)
| Study | Levosimendan Group (Mean ± SD) | Milrinone Group (Mean ± SD) | Time Point |
| Sharma et al. | 75 ± 8 | 80 ± 9 | 6 hours post-infusion |
| Mishra et al. | Maintained with norepinephrine | Maintained with norepinephrine | Post-bypass |
Table 3: Effects on Systemic Vascular Resistance Index (SVRI) (dyn·s/cm⁵·m²)
| Study | Levosimendan Group (Mean ± SD) | Milrinone Group (Mean ± SD) | Time Point |
| Sharma et al. | 1850 ± 350 | 2100 ± 400 | 6 hours post-infusion |
| Mishra et al. | Significant decrease | Decrease | Post-bypass |
| Unspecified Study[1] | More significant decrease | Gradual decrease | First 24 hours in ICU |
Table 4: Effects on Mean Pulmonary Artery Pressure (MPAP) (mmHg)
| Study | Levosimendan Group (Mean ± SD) | Milrinone Group (Mean ± SD) | Time Point |
| Mishra et al. | Comparable decrease | Comparable decrease | Post-bypass |
| Unspecified Study[1] | More significant decrease | Gradual reduction | First 24 hours in ICU |
Experimental Protocols
The methodologies employed in key comparative studies are detailed below to provide context for the presented data.
Study 1: Sharma et al.
-
Objective: To compare the hemodynamic effects of Levosimendan and Milrinone in patients undergoing off-pump coronary artery bypass grafting (OPCABG) with compromised cardiac function.[5]
-
Study Design: A prospective, randomized study.[5]
-
Patient Population: 128 patients undergoing off-pump CABG with a pre-operative left ventricular ejection fraction (LVEF) of less than 45% and classified as New York Heart Association (NYHA) class III or IV.[5]
-
Drug Administration:
-
Hemodynamic Monitoring: Hemodynamic parameters including heart rate (HR), MAP, central venous pressure (CVP), cardiac index (CI), and systemic vascular resistance index (SVRI) were monitored at baseline, after induction, after sternotomy, at 30 minutes, and then at 6, 12, and 24 hours using a Flo-Trac sensor.[5]
Study 2: Mishra et al.
-
Objective: To compare the effects of Levosimendan with Milrinone in cardiac surgical patients with pulmonary hypertension and left ventricular dysfunction.[6]
-
Study Design: A prospective, randomized study.[6]
-
Patient Population: 40 patients with valvular heart disease and pulmonary artery hypertension undergoing valve surgery.[6]
-
Drug Administration:
-
Hemodynamic Monitoring: Hemodynamic parameters were measured using a pulmonary artery catheter, and biventricular functions were assessed using echocardiography.[6]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the hemodynamic effects of Levosimendan and Milrinone in a cardiac surgery model.
Summary and Conclusion
Both Levosimendan and Milrinone effectively improve cardiac performance in patients undergoing cardiac surgery by increasing cardiac output and reducing systemic and pulmonary vascular resistance.[1] However, studies suggest that Levosimendan may lead to a more significant increase in cardiac index and a more pronounced reduction in systemic and pulmonary vascular resistance compared to Milrinone.[1] Levosimendan use was associated with a higher heart rate and a greater need for norepinephrine to maintain mean arterial pressure in some studies.[6][7] The choice between Levosimendan and Milrinone should be guided by the specific hemodynamic goals for the patient and a thorough understanding of their individual clinical context. Further large-scale, randomized controlled trials are warranted to definitively establish the superiority of one agent over the other in specific cardiac surgery populations and to evaluate long-term outcomes.
References
- 1. Physiological and pathological roles of protein kinase A in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Milrinone: basic and clinical pharmacology and acute and chronic management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Milrinone Lactate? [synapse.patsnap.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Binding of levosimendan, a calcium sensitizer, to cardiac troponin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of levosimendan with cardiac troponin C in the presence of cardiac troponin I peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Levosimendan Assay Validation: Assessing Linearity, Precision, and Accuracy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical methods for the quantification of Levosimendan, a calcium sensitizer used in the treatment of acute decompensated heart failure. The focus is on three critical validation parameters: linearity, precision, and accuracy. The information presented is based on published experimental data and aims to assist researchers and drug development professionals in selecting and validating the most suitable assay for their specific needs.
Comparison of Analytical Methods
The following table summarizes the performance characteristics of various reported analytical methods for Levosimendan quantification. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Method | Linearity Range | Correlation Coefficient (r²) | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| HPLC-UV | 0.1 - 15 µg/mL | 0.9967 | Intraday: 0.27-0.75% Interday: 0.35-0.87% | 99.9 ± 0.52% | [1] |
| RP-HPLC | 0.2 - 1.2 µg/mL | Not Specified | Not Specified | Not Specified | [2] |
| UV Spectrophotometry | 1 - 5 µg/mL | 0.9997 | Not Specified | Near 100% | [2] |
| Spectrofluorimetry | 400 - 2000 ng/mL | Not Specified | Low %RSD | > 98% | [2] |
| HPTLC | 200 - 1000 ng/band | 0.9937 | < 2% | 99.83 - 100.09% | [2] |
| UHPLC-MS/MS | 0.1 - 100 ng/mL | Not Specified | Repeatability: 1.9-7.2% Intermediate Fidelity: 2.3-9.7% | Trueness: 94.3 - 105.3% | [3] |
| HPLC-ESI-MS/MS | 0.50 - 80.64 ng/mL | > 0.99 | Not Specified | Not Specified | [4] |
| LC-ESI-MS/MS | LLOQ: 0.450 nM | Not Specified | Not Specified | Not Specified | [5][6] |
Note: %RSD refers to the Relative Standard Deviation, a measure of precision. LLOQ stands for Lower Limit of Quantification.
Experimental Protocols
The following are detailed methodologies for assessing the linearity, precision, and accuracy of a Levosimendan assay, based on established validation guidelines such as ICH Q2(R1).[7][8][9][10][11]
Objective: To determine the ability of the analytical method to elicit test results that are directly proportional to the concentration of Levosimendan in samples within a given range.
Protocol:
-
Preparation of Stock Solution: Accurately weigh a suitable amount of Levosimendan reference standard and dissolve it in a pre-determined solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 100 µg/mL).[1]
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare a minimum of five calibration standards at different concentration levels covering the expected working range of the assay.[7][10] For an HPLC-UV method, this could range from 0.1 to 15 µg/mL.[1]
-
Analysis: Analyze each calibration standard in triplicate using the specified analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Data Analysis:
-
Construct a calibration curve by plotting the mean analytical response (e.g., peak area) against the corresponding concentration of Levosimendan.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²).
-
The acceptance criterion for linearity is typically a correlation coefficient (r²) of ≥ 0.995.[9]
-
Objective: To evaluate the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Protocol:
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the linear range of the assay.
-
Repeatability (Intra-day Precision):
-
Analyze a minimum of five replicates of each QC sample concentration on the same day, under the same operating conditions.
-
Calculate the mean, standard deviation (SD), and the relative standard deviation (%RSD) for the measurements at each concentration level.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the analysis of the QC samples on at least two different days, with different analysts or using different equipment if possible.
-
Calculate the %RSD for the combined data from all days.
-
-
Data Analysis: The acceptance criterion for precision is typically a %RSD of ≤ 2% for drug substance and ≤ 3% for drug product.[9]
Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by recovery studies.
Protocol:
-
Preparation of Spiked Samples: Prepare samples by spiking a blank matrix (e.g., plasma or formulation excipients) with known amounts of Levosimendan at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with at least three replicates at each level.[10][11]
-
Analysis: Analyze the spiked samples using the developed analytical method.
-
Data Analysis:
-
Calculate the percentage recovery at each concentration level using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
The acceptance criterion for accuracy is typically a recovery between 98% and 102%.[9]
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for assessing linearity, precision, and accuracy.
References
- 1. rjptonline.org [rjptonline.org]
- 2. ijpdd.org [ijpdd.org]
- 3. Highly sensitive ultra-high-performance liquid chromatography coupled with tandem mass spectrometry method for the multiplex analysis of levosimendan and its metabolites OR-1855 and OR-1896 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. corn12.dk [corn12.dk]
- 11. ema.europa.eu [ema.europa.eu]
Levosimendan's Cardioprotective Profile: A Comparative Analysis of Myocardial Oxygen Consumption
A detailed examination of Levosimendan's effect on myocardial oxygen consumption (MVO2) reveals a distinct cardioprotective advantage over traditional inotropic agents like dobutamine. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.
Levosimendan, a calcium sensitizer, enhances myocardial contractility through a unique mechanism that distinguishes it from catecholamines.[1] It binds to cardiac troponin C in a calcium-dependent manner, increasing the sensitivity of the myofilaments to calcium without raising intracellular calcium concentrations.[1][2] This action, coupled with its vasodilatory properties from opening ATP-sensitive potassium channels in vascular smooth muscle, allows for an increase in cardiac output without a significant increase in myocardial oxygen demand.[2][3] In contrast, conventional inotropes like dobutamine increase contractility by elevating intracellular calcium levels, which inevitably leads to higher myocardial oxygen consumption.[4][5]
Quantitative Comparison of Myocardial Oxygen Consumption
The following table summarizes the comparative effects of Levosimendan and Dobutamine on myocardial oxygen consumption from various studies.
| Agent | Dosage | Experimental Model | Change in Myocardial Oxygen Consumption (MVO2) | Reference |
| Levosimendan | 24 µg/kg bolus | Humans post-CABG surgery | No significant increase compared to placebo | [6] |
| Levosimendan | 8 µg/kg bolus | Humans post-CABG surgery | No significant increase compared to placebo | [6] |
| Levosimendan | Intravenous infusion | Humans with and without heart failure | 9% decrease from baseline | [7] |
| Levosimendan | Therapeutic dose | Anesthetized dogs | No increase | [8] |
| Dobutamine | Therapeutic dose | Anesthetized dogs | 79% increase above baseline | [8] |
| Dobutamine | Clinically equivalent doses | Isolated rat hearts | Significant increase, closely related to contractility | [5] |
Experimental Protocols
The methodologies employed in the cited studies to determine myocardial oxygen consumption are crucial for interpreting the comparative data.
Human Studies (Post-Coronary Artery Bypass Grafting - CABG)
-
Study Design: Randomized, double-blind, placebo-controlled trial.[6]
-
Subjects: Patients who had undergone CABG surgery.[6]
-
Intervention: Intravenous infusion of Levosimendan (8 µg/kg or 24 µg/kg) or placebo over 5 minutes, one hour after surgery.[6]
-
Measurement of MVO2: Myocardial oxygen consumption was determined using the Fick principle. This involved the measurement of coronary blood flow and the arteriovenous oxygen difference across the coronary circulation.
Animal Studies (Anesthetized Dogs)
-
Study Design: Comparative study with different inotropic agents.[8]
-
Subjects: Anesthetized, open-chest dogs.[8]
-
Intervention: Intravenous infusions of Levosimendan, its metabolites, dobutamine, or milrinone at varying doses.[8]
-
Measurement of MVO2: Myocardial oxygen consumption was calculated based on the product of coronary blood flow and the difference in oxygen content between arterial and coronary sinus blood.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of Levosimendan and a generalized workflow for assessing its effect on myocardial oxygen consumption.
Caption: Levosimendan's mechanism of action.
Caption: Generalized experimental workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. dovepress.com [dovepress.com]
- 4. The use of levosimendan in comparison and in combination with dobutamine in the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of commonly used inotropes on myocardial function and oxygen consumption under constant ventricular loading conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of levosimendan on myocardial oxygen consumption and coronary blood flow early after coronary artery bypass grafting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Comparative effects of levosimendan, OR-1896, OR-1855, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Levosimendan versus dobutamine in critically ill patients: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. litfl.com [litfl.com]
- 12. asja.journals.ekb.eg [asja.journals.ekb.eg]
Predicting Response to Levosimendan: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting the clinical response to Levosimendan, a calcium-sensitizing inotrope used in the management of acutely decompensated heart failure. We objectively evaluate the performance of key biomarkers against alternative inotropic agents, supported by experimental data, and provide detailed methodologies for cited experiments.
Biomarker Performance in Predicting Levosimendan Response
The clinical utility of Levosimendan can be enhanced by identifying patients most likely to respond favorably to the treatment. Several biomarkers have been investigated for their predictive value. This section compares the leading candidates: N-terminal pro-B-type natriuretic peptide (NT-proBNP) and cardiac troponins.
Data Summary
The following table summarizes the quantitative data on the performance of NT-proBNP and cardiac troponins in predicting or indicating a response to Levosimendan.
| Biomarker | Predictive Value/Response Indication | Key Findings | Study Population |
| NT-proBNP | A significant decrease in NT-proBNP levels post-infusion is associated with a favorable clinical response.[1][2] Baseline NT-proBNP levels may also predict survival in patients treated with Levosimendan.[3] | Levosimendan treatment has been shown to significantly reduce NT-proBNP levels from baseline.[4] A baseline NT-proBNP level exceeding 6000 pg/ml has been associated with reduced survival in patients with advanced heart failure receiving Levosimendan.[3] | Patients with acute decompensated heart failure and advanced heart failure.[1][2][3] |
| Cardiac Troponin (cTn) | Reduction in cardiac troponin levels following Levosimendan administration, particularly in the context of cardiac surgery, suggests a cardioprotective effect.[5][6] | Pre-treatment with Levosimendan has been shown to lower postoperative troponin I concentrations in patients undergoing coronary artery bypass grafting.[7] Levosimendan administration was associated with a significant decrease in high-sensitivity cardiac troponin-T release after valvular heart surgery.[6] | Patients undergoing cardiac surgery.[5][6][7] |
Comparison with Alternative Inotropic Agents
Levosimendan is often compared with traditional inotropes such as Dobutamine (a β-adrenergic agonist) and Milrinone (a phosphodiesterase III inhibitor). The choice of agent depends on the patient's clinical profile and underlying pathophysiology.
Comparative Hemodynamic Effects
| Parameter | Levosimendan | Dobutamine | Milrinone |
| Mechanism of Action | Calcium sensitization of troponin C, opening of ATP-sensitive potassium channels.[8][9] | Stimulates β1-adrenergic receptors, increasing intracellular cAMP.[10][11] | Inhibits phosphodiesterase III, increasing intracellular cAMP.[12][13] |
| Cardiac Output | Significant increase. | Increase. | Increase.[14] |
| Pulmonary Capillary Wedge Pressure | Significant decrease. | Variable effects. | Decrease.[14] |
| Systemic Vascular Resistance | Decrease. | Minimal change.[11] | Decrease.[14] |
| Myocardial Oxygen Consumption | No significant increase.[15] | Increase.[11] | Minimal increase.[14] |
| Heart Rate | Minimal to moderate increase. | Significant increase. | Minimal to moderate increase.[14] |
Comparative Adverse Effects
| Adverse Effect | Levosimendan | Dobutamine | Milrinone |
| Hypotension | More frequent. | Less frequent. | More frequent. |
| Arrhythmias | Can occur. | Higher incidence of tachyarrhythmias. | Can occur. |
| Tachycardia | Less pronounced than Dobutamine. | Common. | Less pronounced than Dobutamine. |
| Myocardial Ischemia | Lower risk due to no increase in oxygen demand. | Increased risk due to increased oxygen demand. | Lower risk than Dobutamine. |
Experimental Protocols
Measurement of NT-proBNP by ELISA
This protocol outlines a typical sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of NT-proBNP in human plasma.
-
Sample Preparation: Collect whole blood in tubes containing EDTA. Centrifuge at 1000 x g for 15 minutes at 4°C. Collect the plasma supernatant and store at -80°C until analysis.
-
Plate Preparation: Coat a 96-well microplate with a capture antibody specific for NT-proBNP and incubate overnight at 4°C. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20). Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Assay Procedure:
-
Add 100 µL of standards and diluted plasma samples to the wells.
-
Incubate for 2 hours at 37°C.
-
Wash the plate three times.
-
Add 100 µL of a biotinylated detection antibody specific for a different epitope of NT-proBNP.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the NT-proBNP concentration in the samples by interpolating from the standard curve.[16][17][18][19]
Measurement of Cardiac Troponin I by Chemiluminescent Immunoassay (CLIA)
This protocol describes a one-step sandwich chemiluminescent immunoassay for the quantitative determination of cardiac Troponin I (cTnI).
-
Reagent Preparation: Prepare assay reagents including paramagnetic microparticles coated with anti-cTnI antibodies, acridinium-labeled anti-cTnI conjugate, and trigger solutions.
-
Sample Preparation: Use serum or plasma (EDTA, heparin, or citrate). Centrifuge blood samples to separate serum/plasma.
-
Assay Procedure:
-
Combine sample, anti-cTnI coated microparticles, and acridinium-labeled conjugate in a reaction vessel.
-
Incubate to allow the formation of a sandwich complex (microparticle - cTnI - acridinium-conjugate).
-
Apply a magnetic field to separate the microparticles from the unbound reagents.
-
Wash the microparticles to remove residual unbound materials.
-
Add trigger solutions to initiate the chemiluminescent reaction.
-
-
Detection: Measure the light emission using a luminometer. The intensity of the light signal is directly proportional to the concentration of cTnI in the sample.
-
Calibration: A standard curve is generated using calibrators of known cTnI concentrations to quantify the cTnI levels in patient samples.[20][21][22][23]
Signaling Pathways and Experimental Workflows
Levosimendan Signaling Pathway
Caption: Levosimendan's multifaceted mechanism of action.
Dobutamine Signaling Pathway
Caption: Dobutamine's signaling cascade in cardiomyocytes.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating predictive biomarkers.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Duzce Medical Journal » Submission » The Evaluation of The Prognostic Effect of NT-Pro BNP Levels and Left Ventricular Ejection Fraction in Acute Decompansated Heart Failure During Levosimendan Treatment [dergipark.org.tr]
- 3. Survival differences according to baseline characteristics of patient with advanced heart failure treated with levosimendan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Levosimendan reduces cardiac troponin release after cardiac surgery: a meta-analysis of randomized controlled studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Impact of Levosimendan on High Sensitivity Cardiac Troponin-T after Valvular Heart Surgery: A Randomized Clinical Trial | The Egyptian Cardiothoracic Surgeon [journals.escts.net]
- 7. researchgate.net [researchgate.net]
- 8. A review of levosimendan in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]
- 11. litfl.com [litfl.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. litfl.com [litfl.com]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. Drug Review: Levosimendan - Critical Pediatrics [criticalpediatrics.org]
- 16. Human NT-proBNP ELISA Kit (ab263877) | Abcam [abcam.com]
- 17. Competitive ELISA for N-terminal pro-brain natriuretic peptide (NT-proBNP) determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fn-test.com [fn-test.com]
- 19. Human NT-ProBNP(N-Terminal Pro-Brain Natriuretic Peptide) ELISA Kit [elkbiotech.com]
- 20. researchgate.net [researchgate.net]
- 21. cloud-clone.com [cloud-clone.com]
- 22. Chemiluminescent Enzyme Immunoassay for Cardiac Troponin I Detection——Optimization of Experimental Parameters [cjcu.jlu.edu.cn]
- 23. Chemiluminescence Biosensor for the Determination of Cardiac Troponin I (cTnI) - PMC [pmc.ncbi.nlm.nih.gov]
Levosimendan's Efficacy in Heart Failure: A Comparative Analysis Across Patient Populations
A comprehensive review of pivotal clinical trials and meta-analyses assessing the therapeutic profile of Levosimendan in acute decompensated heart failure, low-output heart failure, and patient subgroups.
This guide provides a detailed comparison of Levosimendan with other inotropic agents and placebo in the management of various heart failure patient populations. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of quantitative data from key clinical trials, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.
Comparative Efficacy and Safety Data
The following tables summarize the key efficacy and safety data from pivotal clinical trials and meta-analyses, comparing Levosimendan to dobutamine and placebo in different heart failure settings.
Table 1: Levosimendan vs. Dobutamine in Low-Output Heart Failure (LIDO Study)
| Endpoint | Levosimendan (n=103) | Dobutamine (n=100) | Hazard Ratio (95% CI) / p-value |
| Primary Hemodynamic Endpoint | 28% | 15% | 1.9 (1.1-3.3); p=0.022[1] |
| All-Cause Mortality at 180 days | 26% | 38% | 0.57 (0.34-0.95); p=0.029[1] |
| Increase in cardiac output by ≥30% and a decrease in pulmonary capillary wedge pressure by ≥25% at 24 hours. |
Table 2: Levosimendan vs. Dobutamine in Acute Decompensated Heart Failure (SURVIVE Trial)
| Endpoint | Levosimendan (n=664) | Dobutamine (n=663) | Hazard Ratio (95% CI) / p-value |
| All-Cause Mortality at 180 days (Primary) | 26% | 28% | 0.91 (0.74-1.13); p=0.40 |
| All-Cause Mortality at 31 days | 11.9% | 13.7% | 0.85 (p=NS) |
| All-Cause Mortality at 5 days | 4.4% | 6.0% | 0.72 (p=NS)[2] |
| BNP Reduction at 24 hours | Significantly greater with Levosimendan | p<0.001 | |
| Atrial Fibrillation | 9% | 6% | Higher incidence with Levosimendan |
| Cardiac Failure | Lower incidence with Levosimendan | [3] |
Table 3: Levosimendan vs. Placebo in Acute Decompensated Heart Failure (REVIVE II Trial)
| Endpoint | Levosimendan (n=299) | Placebo (n=301) | p-value |
| Composite Endpoint of Clinical Improvement | More improved, less worsened | p=0.015[4] | |
| BNP Reduction at 24 hours | Significantly greater with Levosimendan | p<0.001[4] | |
| Duration of Hospitalization | 7.0 days | 8.9 days | p=0.006[4] |
| Mortality at 90 days | 15.1% | 11.6% | Not significantly different[4] |
| Hypotension | 50% | 36% | More frequent with Levosimendan[5] |
| Ventricular Tachycardia | 25% | 17% | More frequent with Levosimendan[5] |
| Composite of patient global assessment and clinical criteria for worsening heart failure through 5 days. |
Table 4: Meta-Analysis of Levosimendan vs. Dobutamine in Critically Ill Patients with Heart Failure
| Endpoint | Levosimendan | Dobutamine | Risk Ratio (95% CI) / p-value |
| Overall Mortality | 19.6% | 25.7% | 0.81 (0.70-0.92); p=0.002[6] |
| In-hospital/30-day Mortality | 8.4% | 12.7% | OR = 0.65 (0.50–0.86); p=0.002[7] |
| 6-month Mortality | 25.8% | 29.5% | OR = 0.84 (0.67–1.04); p=0.11[7] |
| Length of Hospital Stay | 10.7 ± 7.0 days | 12.4 ± 6.6 days | MD = -1.92 (-2.47 to -1.36); p<0.001[7] |
| Atrial Fibrillation | 8.1% | 5.4% | OR = 1.56 (1.04–2.35); p=0.03[7] |
| Acute Decompensated Cardiac Failure | 12.2% | 16.8% | OR = 0.69 (0.51–0.93); p=0.02[7] |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below to allow for critical evaluation and replication of the findings.
LIDO (Levosimendan Infusion versus Dobutamine) Study
-
Objective: To compare the hemodynamic effects and clinical outcomes of levosimendan and dobutamine in patients with severe, low-output heart failure.[1]
-
Patient Population: Patients with a cardiac index of less than 2.5 L/min/m² and a pulmonary capillary wedge pressure of 15 mmHg or more who required inotropic support.
-
Intervention:
-
Levosimendan Group: A loading dose of 24 µg/kg over 10 minutes, followed by a continuous infusion of 0.1 µg/kg/min for 24 hours. The infusion rate could be doubled if the response was inadequate.[1]
-
Dobutamine Group: An initial infusion of 5 µg/kg/min without a loading dose, with the rate doubled if the response was inadequate at 2 hours.[1]
-
-
Primary Endpoint: The proportion of patients with a hemodynamic improvement at 24 hours, defined as an increase in cardiac output of 30% or more and a decrease in pulmonary capillary wedge pressure of 25% or more.[1]
-
Secondary Endpoints: Included all-cause mortality at 180 days.
SURVIVE (Survival of Patients with Acute Heart Failure in Need of Intravenous Inotropic Support) Trial
-
Objective: To assess the effect of a short-term intravenous infusion of levosimendan versus dobutamine on long-term survival in patients with acute decompensated heart failure requiring inotropic support.[3]
-
Patient Population: Hospitalized patients with acute decompensated heart failure, a left ventricular ejection fraction of 30% or less, and a clinical need for inotropic therapy.[2]
-
Intervention:
-
Primary Endpoint: All-cause mortality at 180 days.[3]
-
Secondary Endpoints: Included all-cause mortality at 31 days and changes in B-type natriuretic peptide (BNP) levels at 24 hours.
REVIVE II (Randomized Multicenter Evaluation of Intravenous Levosimendan Efficacy) Trial
-
Objective: To evaluate the efficacy of levosimendan compared with placebo in the short-term treatment of decompensated chronic heart failure.[4]
-
Patient Population: Hospitalized patients with acute decompensated heart failure who remained dyspneic at rest despite treatment with intravenous diuretics and had a left ventricular ejection fraction of 35% or less.
-
Intervention:
-
Levosimendan Group: A loading dose of 6-12 µg/kg over 10 minutes, followed by a continuous infusion of 0.1-0.2 µg/kg/min for 24 hours, in addition to standard therapy.
-
Placebo Group: A placebo infusion for 24 hours in addition to standard therapy.
-
-
Primary Endpoint: A composite of clinical improvement, defined by patient global assessment and worsening heart failure criteria through 5 days.[4]
-
Secondary Endpoints: Included changes in BNP levels, duration of hospitalization, and mortality at 90 days.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of Levosimendan, a typical experimental workflow for a comparative clinical trial, and the stratification of heart failure patient populations.
References
- 1. Efficacy and safety of intravenous levosimendan compared with dobutamine in severe low-output heart failure (the LIDO study): a randomised double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Survival of Patients with Acute Heart Failure in Need of Intravenous Inotropic Support - American College of Cardiology [acc.org]
- 3. medscape.com [medscape.com]
- 4. REVIVE II - American College of Cardiology [acc.org]
- 5. login.medscape.com [login.medscape.com]
- 6. Levosimendan versus dobutamine in critically ill patients: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of levosimendan and dobutamine in heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Levosimendan D3
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling of Levosimendan D3 in a laboratory setting. The following procedural guidance is intended to minimize exposure risk and ensure safe operational and disposal practices.
Hazard Identification and Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., Nitrile) is recommended. Ensure gloves are of sufficient thickness and are changed frequently, especially if contamination is suspected. | Prevents dermal absorption, which is a primary route of exposure.[2] Double gloving provides an additional layer of protection against potential tears or permeation. |
| Eye and Face Protection | ANSI-approved safety glasses with side shields are the minimum requirement. A face shield should be worn in addition to safety glasses when there is a risk of splashes or aerosol generation. | Protects the eyes and face from accidental splashes of solutions containing this compound. |
| Respiratory Protection | For handling the solid form or when there is a potential for aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) is required. All respiratory protection should be used in accordance with a comprehensive respiratory protection program. | Prevents inhalation of the compound, which is a significant route of exposure.[1][2] |
| Protective Clothing | A fully buttoned lab coat, disposable gown, or coveralls should be worn to protect the skin and personal clothing from contamination. Protective clothing should be made of a low-permeability fabric. | Minimizes the risk of skin contact and prevents the transfer of the compound outside of the laboratory. |
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is critical for maintaining a safe laboratory environment.
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation exposure.
-
Weighing: When weighing the solid compound, use a balance with a draft shield or conduct the operation within a fume hood.
-
Solution Preparation: Prepare solutions in a fume hood. Avoid shaking or vortexing vigorously to prevent aerosol generation.
-
Personal Hygiene: After handling, always wash hands thoroughly with soap and water. Do not eat, drink, or smoke in areas where this compound is handled.[2]
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the affected area and restrict access.
-
Notify: Inform the laboratory supervisor and relevant safety personnel.
-
PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials into a sealed, labeled waste container.
-
Decontamination: Decontaminate the spill area with an appropriate cleaning agent.
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be segregated as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste.
-
Disposal: Dispose of all hazardous waste through your institution's established hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.
By adhering to these safety and logistical guidelines, researchers can minimize their risk of exposure to this compound and ensure a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
